Pyralomicin 2b
Description
This compound has been reported in Nonomuraea spiralis with data available.
Properties
Molecular Formula |
C19H19Cl2NO8 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2,8-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-6-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)16-11(12(6)24)13(25)7-4-10(21)22(18(7)30-16)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23-24,26-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1 |
InChI Key |
SPSRDZBVBMKJEI-JUTSKPLTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pyralomicin 2b: Structure, Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2b is a member of the pyralomicin family, a group of novel antibiotics isolated from the fermentation broth of the actinomycete Microtetraspora spiralis MI178-34F18.[1] These compounds are characterized by a unique benzopyranopyrrole core structure. The pyralomicin family is divided into two main series: the pyralomicins 1a-1d, which are appended with a C7-cyclitol moiety, and the pyralomicins 2a-2c, which are glycosylated with glucose. This compound belongs to the latter series and exhibits antibacterial activity, the potency of which is influenced by the number and position of chlorine atoms on its structure and the nature of the glycosidic component.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound has been elucidated primarily through extensive NMR spectral analysis, including 1H-15N HMBC and 13C-1H NOE difference experiments, and confirmed by X-ray crystallography of related derivatives.[1][2] The absolute configuration of the pyralomicin series has also been determined.[2]
Chemical Structure of this compound:
Physicochemical Data:
A comprehensive table of the physicochemical properties of this compound is provided below. This data is essential for understanding its solubility, stability, and potential for formulation.
| Property | Value | Reference |
| Molecular Formula | C20H19Cl2NO8 | Inferred from related structures |
| Molecular Weight | 488.27 g/mol | Inferred from related structures |
| Appearance | - | Data not available |
| Solubility | - | Data not available |
| Melting Point | - | Data not available |
| UV max (λmax) | - | Data not available |
Experimental Protocols
The isolation and characterization of this compound involve a series of detailed experimental procedures. The following sections outline the key methodologies cited in the literature.
Isolation and Purification of this compound
The production of pyralomicins is achieved through the fermentation of Microtetraspora spiralis MI178-34F18. The following is a generalized protocol based on the isolation of the pyralomicin family:
-
Fermentation: Microtetraspora spiralis is cultured in a suitable production medium. The fermentation is typically carried out for a specific duration to allow for the accumulation of the pyralomicin compounds.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The pyralomicins are then extracted from the mycelial cake and the supernatant using organic solvents such as acetone (B3395972) and ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual pyralomicin compounds. This multi-step process often includes:
-
Diaion HP-20 column chromatography.
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC), often reverse-phase, to achieve final purification of this compound.
-
Structure Elucidation Methodologies
The determination of the complex structure of this compound relies on modern spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the basic carbon and proton framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the intricate ring systems and the glycosidic linkage. 1H-15N HMBC experiments are specifically used to probe the nitrogen-containing pyrrole (B145914) ring.[1] NOE difference experiments help in determining the stereochemistry.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula.
-
X-ray Crystallography: While not performed directly on this compound, the X-ray crystallographic analysis of a p-bromobenzoyl derivative of the related Pyralomicin 2a was crucial in determining the absolute configuration of the entire pyralomicin 2 series.[2]
Biosynthesis of the Pyralomicin Core
The biosynthesis of the pyralomicin core is a complex process involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways.[3] Isotope labeling studies have revealed the building blocks of the benzopyranopyrrole unit.[4]
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. I. Taxonomy and production - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Pyralomicin 2b: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pyralomicin 2b, a chlorinated benzopyranopyrrole glycoside antibiotic produced by the actinomycete Nonomuraea spiralis. This document synthesizes available scientific literature to present the core methodologies and data pertinent to researchers in natural product discovery and antibiotic development.
Introduction
Pyralomicins are a family of novel antibiotics isolated from the fermentation broth of Nonomuraea spiralis (formerly classified as Microtetraspora spiralis), specifically the strain MI178-34F18.[1] This family is characterized by a unique benzopyranopyrrole chromophore. The pyralomicin family is divided into two main series: pyralomicins 1a-1d, which are attached to a C7-cyclitol moiety, and pyralomicins 2a-2c, which are glycosylated with a glucose molecule. This compound belongs to the latter series and is a subject of interest for its potential antibacterial properties.
Production and Fermentation
This compound is produced by the fermentation of Nonomuraea spiralis strain MI178-34F18. While specific fermentation yield for this compound is not publicly available, the general process involves the cultivation of the microorganism in a suitable nutrient medium under controlled conditions to promote the biosynthesis of the target compound.
Microorganism
-
Producing Strain: Nonomuraea spiralis MI178-34F18[1]
Fermentation Protocol
A detailed, publicly available protocol for the specific production of this compound is limited. However, a general approach for the fermentation of related actinomycetes for antibiotic production is outlined below. It is important to note that optimization of media components and culture conditions is critical for maximizing the yield of this compound.
General Fermentation Steps:
-
Inoculum Preparation: A vegetative inoculum of Nonomuraea spiralis MI178-34F18 is prepared by growing the strain in a seed culture medium.
-
Production Culture: The seed culture is then used to inoculate a larger production culture. The composition of the production medium is a critical factor influencing the yield of pyralomicins.
-
Incubation: The production culture is incubated with agitation to ensure proper aeration and nutrient distribution. Temperature and pH are maintained at optimal levels for the growth of the microorganism and production of the antibiotic.
-
Monitoring: The fermentation process is monitored for antibiotic production, typically through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification
The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from other metabolites and media components. The following is a generalized workflow based on common practices for natural product isolation.
Experimental Protocol
A detailed, publicly available, step-by-step protocol for the isolation of this compound is not available. The following is a representative protocol based on general methods for isolating similar natural products:
-
Extraction: The fermentation broth is harvested and separated from the mycelium by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate, butyl acetate) to partition the pyralomicins into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps to purify this compound. This typically involves:
-
Adsorption Chromatography: The crude extract is first fractionated using silica (B1680970) gel or other solid-phase extraction materials.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reverse-phase HPLC, which separates compounds based on their hydrophobicity.
-
Structure Elucidation and Physicochemical Properties
The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Spectroscopic Data
Detailed NMR and mass spectrometry data for this compound are not fully available in the public domain. The following table summarizes the expected and reported data types.
| Technique | Parameter | Observed for Pyralomicin Family |
| ¹H NMR | Chemical Shifts (δ) | Data used for structure determination[1] |
| ¹³C NMR | Chemical Shifts (δ) | Data used for structure determination[1] |
| Mass Spec. | Molecular Ion Peak | Data used for molecular formula confirmation |
Table 1: Summary of Spectroscopic Data for this compound
Biological Activity
The pyralomicin family of antibiotics has demonstrated antibacterial activity, particularly against Gram-positive bacteria.
Antimicrobial Spectrum
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacteria are not publicly available. However, the pyralomicin class has been reported to be active against various bacteria.
| Bacterial Strain | Reported Activity of Pyralomicin Class |
| Micrococcus luteus | Active |
| Gram-positive bacteria | Generally active |
Table 2: Reported Antibacterial Activity of the Pyralomicin Class
Biosynthesis
The biosynthesis of the pyralomicin core structure involves a complex pathway utilizing both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The pyranopyrrole core is derived from proline, acetate, and propionate (B1217596) units. In the case of this compound, a glycosyltransferase is responsible for the addition of a glucose moiety to the aglycone.
Conclusion
This compound represents an interesting member of the pyralomicin family of antibiotics from Nonomuraea spiralis. While the publicly available information provides a solid foundation for understanding its discovery and general properties, further research based on the original detailed publications is necessary for researchers aiming to replicate its isolation, conduct further structural modifications, or perform in-depth biological evaluations. The unique chlorinated benzopyranopyrrole scaffold coupled with a glucose moiety makes it a compelling subject for continued investigation in the quest for new antibacterial agents.
References
Pyralomicin 2b: A Technical Guide to its Putative Antibiotic Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2b is a member of the pyralomicin family of antibiotics, natural products isolated from the actinomycete Nonomuraea spiralis. These compounds are characterized by a unique benzopyranopyrrole core structure. While the biosynthesis of pyralomicins has been elucidated, the specific mechanism of action for this compound as an antibiotic remains to be definitively characterized in the scientific literature. This technical guide consolidates the available information on the pyralomicin family, and, by leveraging data from structurally analogous compounds, principally the pyrrolomycins, posits a hypothetical mechanism of action for this compound. This document further outlines the standard experimental protocols that would be necessary to validate this proposed mechanism, providing a roadmap for future research and development.
Introduction to this compound
The pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156. Structurally, they are comprised of a distinctive benzopyranopyrrole chromophore. The family is divided into two main series: the pyralomicins 1a-1d, which are glycosylated with a C7-cyclitol, and the pyralomicins 2a-2c, which are appended with a glucose moiety. This compound belongs to this latter glucosylated series.
The antibacterial activity of the pyralomicin family has been noted to be dependent on the number and positioning of chlorine atoms on the core structure, as well as the nature of the glycosylation. Notably, pyralomicin 1c, which contains a cyclitol, has demonstrated more potent antibacterial activity than its glucose-containing counterpart, pyralomicin 2c, suggesting that the appended sugar group plays a significant role in the molecule's antibiotic efficacy.
Hypothetical Mechanism of Action: A Protonophore Model
Direct experimental evidence detailing the mechanism of action for this compound is not currently available in peer-reviewed literature. However, the core aglycone structure of the pyralomicins bears a strong resemblance to another class of chlorinated pyrrole-containing antibiotics, the pyrrolomycins. Recent studies have elucidated the mechanism of action for pyrrolomycins, identifying them as potent protonophores.[1]
A protonophore is a lipid-soluble molecule that can transport protons across a lipid bilayer. In the context of bacteria, a protonophore disrupts the proton motive force (PMF) across the cytoplasmic membrane. The PMF is essential for numerous cellular processes, including ATP synthesis via oxidative phosphorylation, nutrient transport, and flagellar motion. By dissipating the proton gradient, a protonophore effectively short-circuits the cell's energy production and transport systems, leading to bacteriostasis and ultimately cell death.
Given the structural similarity, it is hypothesized that This compound acts as a protonophore, disrupting the bacterial cell membrane's proton gradient and uncoupling oxidative phosphorylation. This proposed mechanism is consistent with the broad-spectrum activity often observed with membrane-active antibiotics.
A secondary or alternative mechanism, also proposed for pyrrolomycins, is the inhibition of Sortase A.[2][3] This enzyme is a transpeptidase found in Gram-positive bacteria that is crucial for anchoring surface proteins to the cell wall, playing a key role in adhesion and biofilm formation. Inhibition of Sortase A could contribute to the antibacterial effect, particularly against biofilm-forming Gram-positive pathogens.
Quantitative Data on Structurally Related Compounds
To date, specific minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of bacteria are not publicly available. However, to provide a framework for the expected potency, the following table summarizes the MIC values for Pyrrolomycin D, a structurally related protonophore antibiotic.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) |
| Staphylococcus aureus | 0.025 | ~0.07 |
| Streptococcus pneumoniae | 0.025 | ~0.07 |
| Escherichia coli ΔtolC | 0.025 | ~0.07 |
Data extracted from studies on Pyrrolomycin D and presented as an example.[1] The ΔtolC mutant of E. coli is deficient in a major efflux pump, making it more susceptible to antibiotics.
Experimental Protocols for Mechanism of Action Determination
To validate the hypothetical mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Protocol:
-
Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed.
-
Macromolecular Synthesis Inhibition Assay
This assay helps to identify which major cellular biosynthetic pathway (DNA replication, RNA transcription, protein synthesis, or cell wall synthesis) is primarily inhibited by the antibiotic.
-
Protocol:
-
Culture the test bacteria to the mid-logarithmic growth phase.
-
Aliquot the culture into separate tubes.
-
To each tube, add a specific radiolabeled precursor for a macromolecular pathway: [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan.
-
Add this compound at a concentration of 4x MIC to the experimental tubes. Include a no-antibiotic control and controls with known inhibitors for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin (B549263) for cell wall).
-
Incubate for several time points (e.g., 5, 15, 30 minutes).
-
At each time point, precipitate the macromolecules using trichloroacetic acid (TCA).
-
Filter the precipitate and measure the incorporated radioactivity using a scintillation counter.
-
A significant and rapid reduction in the incorporation of a specific precursor compared to the control indicates inhibition of that pathway.
-
Bacterial Cytoplasmic Membrane Depolarization Assay
This assay directly tests the hypothesis that this compound disrupts the membrane potential.
-
Protocol:
-
Grow the test bacteria to the mid-logarithmic phase, harvest, and resuspend in a suitable buffer.
-
Load the bacterial suspension with a membrane potential-sensitive fluorescent dye, such as DiSC₃(5). This dye is quenched when the membrane is energized.
-
Monitor the baseline fluorescence in a fluorometer.
-
Add this compound to the bacterial suspension and continue to monitor the fluorescence.
-
A rapid increase in fluorescence indicates depolarization of the cytoplasmic membrane, as the dye is released into the cytoplasm and de-quenched. A known protonophore like CCCP should be used as a positive control.
-
Sortase A Inhibition Assay
This assay can be used to investigate the potential secondary mechanism of Sortase A inhibition.
-
Protocol:
-
This is typically a fluorescence resonance energy transfer (FRET)-based in vitro assay.
-
A synthetic peptide substrate for Sortase A is used, which is labeled with a FRET pair (a fluorophore and a quencher).
-
In the presence of active recombinant Sortase A, the peptide is cleaved, separating the FRET pair and leading to an increase in fluorescence.
-
The assay is performed in the presence of varying concentrations of this compound.
-
A dose-dependent inhibition of the fluorescence increase, when compared to a no-inhibitor control, would indicate that this compound inhibits Sortase A activity.
-
Visualizations
Proposed Biosynthetic Pathway of the Pyralomicin Core
Caption: Proposed biosynthetic pathway for the formation of this compound.
Hypothetical Protonophore Mechanism of Action
Caption: Hypothetical mechanism of this compound as a protonophore.
Experimental Workflow for Mechanism of Action Determination
Caption: Logical workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
This compound represents an intriguing antibiotic with a complex chemical structure. While its precise mechanism of action is yet to be experimentally confirmed, its structural analogy to the pyrrolomycin class of antibiotics strongly suggests a role as a protonophore, targeting the integrity of the bacterial cytoplasmic membrane and disrupting cellular energy production. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Future research should focus on obtaining pure this compound and conducting these assays against a broad range of clinically relevant bacterial pathogens. A definitive understanding of its mechanism of action will be critical for any future development of this compound or its analogues as therapeutic agents.
References
Unraveling the Assembly Line: A Technical Guide to Pyralomicin Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of pyralomicins, a class of potent antibiotics produced by actinomycetes. Pyralomicins are characterized by a unique benzopyranopyrrole core structure linked to either a C7-cyclitol or a glucose moiety, with their antibacterial activity influenced by the degree and position of halogenation. Understanding the intricate enzymatic machinery responsible for their production is paramount for targeted drug development and bioengineering efforts to generate novel, more effective derivatives.
Core Biosynthetic Machinery: The prl Gene Cluster
The blueprint for pyralomicin biosynthesis is encoded within a 41 kb contiguous gene cluster, designated prl, first identified and sequenced from Nonomuraea spiralis IMC A-0156.[1][2][3][4] This cluster houses 27 open reading frames (ORFs) that orchestrate the entire biosynthetic cascade, from the synthesis of the core scaffold to the intricate tailoring modifications.[1] The prl gene cluster is a hybrid system, employing both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules to assemble the characteristic benzopyranopyrrole aglycone.
Key Enzymatic Players and Their Proposed Functions
The functions of the genes within the prl cluster have been predicted based on homology to enzymes in other known biosynthetic pathways. A summary of these putative functions is presented below.
| Gene | Proposed Function | Homology/Evidence |
| Core Aglycone Synthesis | ||
| prlI | L-proline adenylation and thiolation (NRPS) | Homology to NRPS adenylation and peptidyl carrier protein domains |
| prlJ | Pyrrole-2-carboxyl-S-PCP formation | Homology to NRPS domains |
| prlP | Polyketide synthase (PKS) module 1 | Homology to PKS modules |
| prlQ | Polyketide synthase (PKS) modules 2 & 3 | Homology to PKS modules |
| prlR | Type II thioesterase (TEII) | Homology to thioesterases, likely involved in product release |
| Tailoring Enzymes | ||
| prlM, prlN, prlO, prlT | Halogenases | Homology to FADH2-dependent halogenases. prlT is suggested to halogenate the PCP-bound pyrrolyl intermediate, while prlM, prlN, and prlO are proposed to halogenate the phenyl ring. |
| prlK | O-methyltransferase | Homology to methyltransferases |
| prlH | N-glycosyltransferase | Disruption of this gene abolished pyralomicin production, confirming its essential role in attaching the sugar or cyclitol moiety. |
| C7-Cyclitol Moiety Biosynthesis | ||
| prlA | 2-epi-5-epi-valiolone (B1265091) synthase | Recombinant expression confirmed its activity as a sugar phosphate (B84403) cyclase. |
| prlB | Putative phosphomutase | Homology to phosphomutases |
| prlU | Cyclitol kinase | Homology to kinases |
| prlV, prlW | Cyclitol dehydrogenases | Homology to dehydrogenases |
| prlX | 2-epi-5-epi-valiolone phosphate epimerase | Homology to epimerases |
| Regulation and Transport | ||
| prlZ | Putative regulatory protein | Located at the upstream end of the cluster |
| prlC, prlD, prlE, prlF | ABC transporter system | Homology to ATP-binding cassette transporters, likely for export |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of pyralomicins is a multi-stage process involving the coordinated action of the prl enzymes. The pathway can be conceptually divided into three main phases: formation of the benzopyranopyrrole core, synthesis of the C7-cyclitol moiety, and the final tailoring and glycosylation steps.
Formation of the Benzopyranopyrrole Core
The construction of the aglycone is initiated by the NRPS machinery, which activates and tethers L-proline. This is followed by a series of condensation reactions with polyketide extenders, orchestrated by the PKS modules prlP and prlQ. Isotope labeling studies have confirmed that the core is derived from proline, two acetate (B1210297) units, and one propionate (B1217596) unit. A key and unusual step in this process is a proposed rearrangement and cyclization of the proline residue to form the benzopyranopyrrole structure. While a specific enzyme for this rearrangement has not been definitively identified, it is hypothesized that one of the four putative halogenases in the cluster may play a catalytic role in this transformation, possibly through a cryptic halogenation-mediated mechanism.
Synthesis of the C7-Cyclitol Moiety
In parallel, a dedicated cassette of genes within the prl cluster is responsible for producing the C7-cyclitol unit. The key enzyme, PrlA, has been biochemically characterized as a 2-epi-5-epi-valiolone synthase, which catalyzes the formation of this cyclitol precursor from a sugar phosphate. Subsequent modifications, including phosphorylation, epimerization, and dehydrogenation, are carried out by the products of prlB, prlU, prlV, prlW, and prlX to yield the final cyclitol moiety ready for attachment. Feeding experiments have demonstrated that 2-epi-5-epi-valiolone is a direct precursor for the cyclitol portion of pyralomicin 1a.
Final Tailoring and Glycosylation
The final stages of pyralomicin biosynthesis involve a series of tailoring reactions that decorate the aglycone core. This includes halogenation at specific positions on the phenyl ring, mediated by the halogenases PrlM, PrlN, and PrlO, and O-methylation by PrlK. The crucial final step is the attachment of either the C7-cyclitol or a glucose molecule to the aglycone, a reaction catalyzed by the N-glycosyltransferase PrlH. The disruption of the prlH gene completely abolishes the production of pyralomicins, underscoring its critical role in the pathway.
Experimental Protocols
A detailed understanding of the pyralomicin biosynthetic pathway has been facilitated by a range of molecular biology and biochemical techniques. The following sections outline the key experimental protocols employed in the characterization of the prl gene cluster.
Isolation of the Pyralomicin Biosynthetic Gene Cluster
-
Genomic DNA Library Construction:
-
High molecular weight genomic DNA is isolated from Nonomuraea spiralis.
-
The DNA is end-filled and ligated into a fosmid vector (e.g., pCC1Fos) to generate a genomic library.
-
-
Probe Design and Library Screening:
-
Degenerate primers are designed based on conserved regions of homologous enzymes from other pathways, such as the 2-epi-5-epi-valiolone synthases from the acarbose (B1664774) and validamycin pathways.
-
These primers are used to amplify a fragment of the corresponding gene from the pyralomicin producer's genomic DNA.
-
The amplified fragment is then used as a probe to screen the genomic DNA library to identify fosmids containing the gene of interest and, by extension, the surrounding biosynthetic gene cluster.
-
-
Sequencing and Annotation:
-
Positive fosmids are sequenced using a combination of techniques such as pyrosequencing and chromosome walking.
-
The resulting sequence is then analyzed to identify ORFs, and their functions are predicted based on homology searches against public databases.
-
Gene Disruption via Homologous Recombination
-
Construction of the Disruption Vector:
-
A disruption cassette, typically containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance), is constructed.
-
Flanking regions homologous to the target gene (e.g., prlH) are cloned on either side of the resistance cassette.
-
This entire construct is inserted into a non-replicating E. coli vector that can be transferred to Nonomuraea via conjugation.
-
-
Conjugation and Selection:
-
The disruption vector is introduced into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Conjugation is performed between the E. coli donor and Nonomuraea spiralis.
-
Exconjugants are selected on media containing the appropriate antibiotics to select for both the recipient strain and the integrated resistance cassette.
-
-
Verification of Gene Disruption:
-
Successful double-crossover homologous recombination events are confirmed by PCR analysis using primers that bind outside the regions of homology used for the disruption.
-
The resulting mutant strains are then fermented, and their metabolic profiles are analyzed by techniques such as HPLC and mass spectrometry to confirm the loss of pyralomicin production.
-
Heterologous Expression and Biochemical Characterization of Enzymes
-
Gene Cloning and Expression Vector Construction:
-
The gene of interest (e.g., prlA) is amplified by PCR from the genomic DNA of Nonomuraea spiralis.
-
The amplified gene is cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.
-
-
Protein Expression and Purification:
-
The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Protein expression is induced, typically by the addition of IPTG.
-
The cells are harvested, lysed, and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assays and Product Characterization:
-
The activity of the purified enzyme is assayed by incubating it with its putative substrate (e.g., sedoheptulose-7-phosphate for PrlA).
-
The reaction products are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., trimethylsilylation) to confirm the identity of the product.
-
Conclusion and Future Perspectives
The elucidation of the pyralomicin biosynthetic pathway provides a remarkable example of the complex enzymatic logic employed by actinomycetes to produce structurally unique and biologically active natural products. The identification of the prl gene cluster and the characterization of its key enzymes have laid the groundwork for future research in several exciting directions. The heterologous expression of the entire gene cluster in a more genetically tractable host could facilitate higher production titers and simplify the generation of novel derivatives. Furthermore, a deeper biochemical investigation into the individual enzymes, particularly the putative halogenase responsible for the core cyclization and the other tailoring enzymes, will provide invaluable insights for chemoenzymatic synthesis and synthetic biology approaches. This knowledge will ultimately empower the rational design and production of new pyralomicin analogs with improved therapeutic properties.
References
Spectroscopic Analysis of Pyralomicin 2b: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2b belongs to the pyralomicin class of novel antibiotics isolated from the bacterium Microtetraspora spiralis. These compounds are characterized by a unique chemical scaffold that has garnered interest within the scientific community for its potential antibacterial properties. The structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the spectroscopic data and methodologies pertinent to the characterization of this compound.
While the specific raw data from the primary literature, "Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination," is not publicly accessible, this guide furnishes a detailed framework of the expected spectroscopic features and the experimental protocols typically employed for this class of compounds.
Chemical Structure
The foundational step in the analysis of any compound is the determination of its chemical structure. The pyralomicins are a family of related compounds, and their structural backbone has been established through extensive spectroscopic analysis. The generalized structure of a pyralomicin consists of a complex core with various substitutions that give rise to the different analogues, including this compound.
Spectroscopic Data Summary
The following tables represent a generalized summary of the expected quantitative data for this compound based on the analysis of similar compounds. The precise chemical shifts and mass-to-charge ratios for this compound would be found in the original research article.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |
| Data not publicly available | |||
Note: The actual proton NMR spectrum would provide detailed information on the chemical environment of each hydrogen atom, including spin-spin coupling patterns that help establish connectivity between adjacent protons.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Proposed Assignment |
| Data not publicly available | |
Note: The carbon NMR spectrum is crucial for identifying the carbon framework of the molecule, including carbonyl groups, aromatic carbons, and aliphatic carbons.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type | Proposed Formula |
| Data not publicly available | [M+H]⁺ | |
| [M+Na]⁺ | ||
| Other Fragments |
Note: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecule and its fragments, providing a precise molecular weight.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for the key experiments typically cited in the structural elucidation of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.
-
Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
A standard one-dimensional proton NMR experiment is performed.
-
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of all protons.
-
-
¹³C NMR Spectroscopy:
-
A one-dimensional carbon NMR experiment with proton decoupling is conducted to obtain a spectrum with single lines for each unique carbon atom.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). LC-MS is often preferred as it can separate the analyte from any impurities.
-
Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique used for natural products as it minimizes fragmentation and primarily produces the protonated molecule ([M+H]⁺) or other adducts like [M+Na]⁺.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to accurately determine the mass-to-charge ratio of the ions.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used for comparison with spectral databases.
Visualization of Experimental Workflow
The logical flow of experiments for the spectroscopic analysis of a novel compound like this compound can be visualized as follows:
Caption: Experimental workflow for the structural elucidation of this compound.
This comprehensive approach, combining various spectroscopic techniques and careful data analysis, is fundamental to the successful characterization of novel natural products, paving the way for further investigation into their biological activities and potential as therapeutic agents.
Determining the Absolute Configuration of Pyralomicin Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the absolute configuration of pyralomicin compounds, a family of antibiotics isolated from Microtetraspora spiralis. The determination of the precise three-dimensional arrangement of atoms, or absolute configuration, is critical for understanding their biological activity and for the development of synthetic analogs. This document outlines the key experimental methodologies employed in elucidating the stereochemistry of pyralomicins, presents the determined configurations in a clear format, and offers detailed protocols for the cited experiments.
Core Findings: Absolute Configuration of Pyralomicin 1a and 2a
The absolute configurations of the two primary pyralomicin compounds, 1a and 2a, were unequivocally determined through single-crystal X-ray crystallographic analysis.[1] To facilitate this analysis, the compounds were first derivatized to incorporate a heavy atom, which enhances the anomalous scattering effects, allowing for the unambiguous assignment of the absolute stereochemistry. Specifically, 7'-O-p-bromobenzoylpyralomicin 1a and 2'-O-p-bromobenzoylpyralomicin 2a were synthesized and subjected to X-ray diffraction.
The determined absolute configurations for the chiral centers of the cyclitol and glucose moieties are as follows:
-
Pyralomicin 1a : The absolute configuration of the cyclitol moiety was determined to be 1'S, 2'S, 3'R, 4'S, 5'R, 6'R, 7'S .
-
Pyralomicin 2a : The absolute configuration of the glucose moiety was determined to be 1'S, 2'S, 3'R, 4'R, 5'R .
For the other members of the pyralomicin family (1b-1d and 2b-2e), their absolute configurations were inferred by comparing their circular dichroism (CD) spectra with those of pyralomicin 1a and 2a, respectively.[1] The similarity in their CD profiles suggests that they share the same absolute stereochemistry in their core structures.
Data Presentation
The crystallographic data obtained for the p-bromobenzoylated derivatives of pyralomicin 1a and 2a are summarized in the table below. This quantitative data provides the basis for the determined absolute configurations.
| Parameter | 7'-O-p-bromobenzoylpyralomicin 1a | 2'-O-p-bromobenzoylpyralomicin 2a |
| Molecular Formula | C30H27BrCl2N2O9 | C29H25BrCl2N2O8 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P212121 | P212121 |
| a (Å) | 10.335(2) | 10.121(3) |
| b (Å) | 41.531(4) | 42.011(5) |
| c (Å) | 7.211(2) | 7.345(2) |
| V (ų) | 3096.5(9) | 3120.1(11) |
| Z | 4 | 4 |
| Final R-factor | 0.058 | 0.062 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the determination of the absolute configuration of pyralomicin compounds.
Derivatization of Pyralomicins for X-ray Crystallography
Objective: To introduce a heavy atom into the pyralomicin structure to facilitate the determination of absolute configuration by X-ray crystallography.
Materials:
-
Pyralomicin 1a or 2a
-
p-Bromobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve pyralomicin 1a (or 2a) in a minimal amount of anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add a slight excess (1.1 to 1.5 equivalents) of p-bromobenzoyl chloride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting p-bromobenzoyl derivative by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane-ethyl acetate).
-
Collect and combine the fractions containing the desired product and evaporate the solvent to yield the purified derivative.
Single-Crystal X-ray Crystallography
Objective: To determine the three-dimensional structure and absolute configuration of the p-bromobenzoylated pyralomicin derivatives.
Procedure:
-
Crystallization:
-
Dissolve the purified p-bromobenzoyl derivative in a suitable solvent or solvent mixture (e.g., methanol (B129727), ethanol, acetone, or mixtures with water).
-
Employ a suitable crystallization technique such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or liquid-liquid diffusion to grow single crystals of sufficient size and quality.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize radiation damage.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.
-
Collect a complete set of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration, scaling, and merging).
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the heavy atoms (bromine).
-
Refine the structural model using full-matrix least-squares refinement.
-
Determine the absolute configuration using the anomalous scattering of the bromine atom. The Flack parameter should be close to 0 for the correct enantiomer.
-
Circular Dichroism (CD) Spectroscopy
Objective: To compare the chiroptical properties of pyralomicin analogs with those of pyralomicin 1a and 2a to infer their absolute configurations.
Procedure:
-
Sample Preparation:
-
Prepare solutions of pyralomicin 1a, 2a, and the analogs (1b-1d, 2b-2e) in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile) at a known concentration. The concentration should be optimized to give a suitable signal-to-noise ratio without causing saturation of the detector.
-
-
Instrument Setup:
-
Use a CD spectrometer that has been calibrated and purged with nitrogen.
-
Set the appropriate wavelength range for data collection (typically in the UV-Vis region where the chromophores of the pyralomicins absorb).
-
Set the scanning parameters, including the scan speed, bandwidth, and number of accumulations.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette that will be used for the samples.
-
Record the CD spectrum of each pyralomicin sample.
-
Subtract the baseline spectrum from each sample spectrum.
-
-
Data Analysis:
-
Process the CD spectra (e.g., smoothing).
-
Compare the CD spectra of the pyralomicin analogs (1b-1d and 2b-2e) with the spectra of the reference compounds (1a and 2a). A close similarity in the shape and sign of the Cotton effects is indicative of the same absolute configuration.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the absolute configuration of pyralomicin compounds.
Caption: Workflow for the determination of the absolute configuration of pyralomicin compounds.
This diagram illustrates the two-pronged approach used to establish the stereochemistry of the pyralomicin family. For the primary compounds, pyralomicin 1a and 2a, a direct and definitive method of X-ray crystallography was employed after chemical derivatization. For the other analogs, a comparative chiroptical method, circular dichroism spectroscopy, was utilized, referencing the configurations established for 1a and 2a. This comprehensive strategy provides a high degree of confidence in the assigned absolute configurations for the entire family of compounds.
References
The Biological Activity Spectrum of Pyralomicin 2b: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2b is a member of the pyralomicin family of antibiotics, which are complex natural products isolated from the actinomycete Microtetraspora spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a sugar moiety. While the pyralomicin family is known for its antibacterial properties, specific quantitative data on the biological activity of this compound is not extensively available in publicly accessible literature. This technical guide synthesizes the known information regarding the pyralomicin class of compounds, with a focus on this compound, and provides detailed experimental protocols for the evaluation of its potential antibacterial and cytotoxic activities. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction to Pyralomicins
The pyralomicins are a group of antibiotics produced by the fermentation of Microtetraspora spiralis. Structurally, they consist of a benzopyranopyrrole core, which is glycosidically linked to either a C7-cyclitol or a glucose molecule. This compound belongs to the latter group, containing a glucose unit. The absolute configurations of several pyralomicin members, including the closely related Pyralomicin 2a, have been determined, providing a solid chemical foundation for this class of compounds.[1]
The antibacterial activity of the pyralomicin family has been noted, particularly against Gram-positive bacteria. However, detailed structure-activity relationships and the full spectrum of activity for each analogue, including this compound, are not yet fully elucidated.
Biological Activity of Pyralomicins
Antibacterial Activity
Table 1: Summary of Reported Antibacterial Activity for the Pyralomicin Family (Qualitative)
| Compound Family | Reported Activity | Specific Strains (if mentioned) | Quantitative Data (this compound) |
| Pyralomicins | Antibacterial | Gram-positive bacteria | Not available in public sources |
Anticancer Activity
A thorough review of the available scientific literature did not yield any studies on the cytotoxic or anticancer activity of this compound or other members of the pyralomicin family. The investigation of such properties would represent a novel area of research for this class of compounds. A standard protocol for assessing the in vitro cytotoxicity of this compound against cancer cell lines is detailed in Section 3.2.
Table 2: Summary of Anticancer Activity Data for this compound
| Cell Line | IC50 (µM) |
| Data Not Available | Data Not Available |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the susceptibility of bacteria to this compound.
Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Assessment of Cytotoxicity using the MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Putative Signaling Pathways and Mechanism of Action
The mechanism of action of this compound has not been elucidated. For many natural product antibiotics, the antibacterial effect is achieved through the inhibition of essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. Given the lack of specific data for this compound, a diagram of a hypothetical signaling pathway cannot be constructed at this time. Future research should focus on target identification and mechanism of action studies to understand how this compound exerts its biological effects.
Conclusion and Future Directions
This compound is a structurally intriguing natural product with potential as an antibacterial agent. However, a significant gap exists in the scientific literature regarding its quantitative biological activity spectrum and its potential for other therapeutic applications, such as anticancer therapy. The experimental protocols provided in this guide offer a standardized framework for researchers to systematically evaluate the biological properties of this compound. Future research should prioritize the determination of its MIC against a broad panel of clinically relevant bacteria and its IC50 values against various cancer cell lines. Furthermore, studies aimed at elucidating its mechanism of action are crucial for the potential development of this compound as a therapeutic agent.
References
Unlocking the Potential of Pyralomicins: A Technical Guide to the Benzopyranopyrrole Core
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the benzopyranopyrrole core of the pyralomicin family of antibiotics. Pyralomicins, natural products isolated from the soil bacterium Nonomuraea spiralis, feature a unique and complex chemical architecture that holds promise for the development of new antibacterial agents. This document provides a comprehensive overview of their biosynthesis, biological activity, and a detailed exploration of their proposed mechanism of action, supported by experimental protocols and data presented for comparative analysis.
Introduction to the Benzopyranopyrrole Core
The pyralomicins are a group of antibiotics characterized by a distinctive benzopyranopyrrole chromophore.[1] This core structure is a hybrid polyketide-peptide assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[2] The aglycone region of the pyralomicin molecule shares structural similarities with other known antibiotics such as pyoluteorin, the pyrrolomycins, and the marinopyrroles.[2] Variations in the pyralomicin family arise from the differential halogenation (chlorination) of the benzopyranopyrrole core and the nature of the glycosidic substituent, which can be either a C7-cyclitol or glucose.[2]
Biosynthesis of the Benzopyranopyrrole Core
The genetic blueprint for pyralomicin biosynthesis is encoded within a 41 kb gene cluster in Nonomuraea spiralis. This cluster contains 27 open reading frames (ORFs) that orchestrate the intricate assembly of the molecule.[2] The formation of the benzopyranopyrrole core is a complex process involving a suite of enzymes, including nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).
The biosynthetic pathway begins with the formation of a halogenated pyrrolyl intermediate, which is then extended by the action of three PKS modules. The nascent aglycone is subsequently released from the enzymatic assembly line by a type II thioesterase. A key and mechanistically unique step in the biosynthesis is a proposed ring cyclization event, potentially involving one of the four halogenase enzymes encoded in the gene cluster, that leads to the formation of the characteristic benzopyranopyrrole structure.
Antibacterial Activity
The pyralomicins exhibit activity against a range of bacteria, with a particular potency observed against strains of Micrococcus luteus. The antibacterial efficacy of these compounds is intricately linked to their chemical structure. Specifically, the number and position of chlorine atoms on the benzopyranopyrrole core, as well as the nature and methylation of the attached sugar moiety, significantly influence their inhibitory activity. For instance, pyralomicin 1c, which possesses an unmethylated cyclitol group, demonstrates more potent antibacterial activity than its glucose-containing counterpart, pyralomicin 2c, and its 4'-methylated version, pyralomicin 1a. This suggests a crucial role for the cyclitol moiety in the antimicrobial action.
Table 1: Antibacterial Activity of Pyralomicin Analogs
| Compound | Key Structural Feature | Relative Potency |
| Pyralomicin 1a | 4'-methylated cyclitol | Less active |
| Pyralomicin 1c | Unmethylated cyclitol | More potent |
| Pyralomicin 2c | Glucose | Less potent than 1c |
Note: This table summarizes the relative antibacterial potency based on qualitative descriptions in the cited literature. Specific MIC values were not available in the reviewed sources.
Proposed Mechanism of Action: A Protonophore Model
While the precise molecular target of pyralomicins has not been definitively elucidated, a compelling hypothesis points towards their function as protonophores. This proposed mechanism is based on the structural and functional similarities to other well-characterized pyrrole-containing antibiotics, such as pyrrolomycins and marinopyrroles, which act by disrupting the proton motive force across bacterial cell membranes.
Protonophores are lipophilic molecules that can shuttle protons across biological membranes, thereby dissipating the crucial proton gradient that bacteria use to generate ATP and power essential cellular processes like nutrient transport and flagellar motion. The acidic nature of the pyralomicin core, coupled with its lipophilic character, would facilitate its insertion into the bacterial cytoplasmic membrane and subsequent transport of protons into the cell, leading to a collapse of the membrane potential and ultimately, cell death.
Experimental Protocols
Gene Disruption of the prlH N-glycosyltransferase
To investigate the role of glycosylation in pyralomicin biosynthesis, a targeted gene disruption of the prlH gene, encoding an N-glycosyltransferase, can be performed in Nonomuraea spiralis.
-
Vector Construction: A fragment of the prlH gene is amplified via PCR and cloned into a suitable suicide vector. An antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) and an origin of transfer (oriT) are subsequently introduced into the vector.
-
Conjugation: The resulting knockout vector is introduced into Nonomuraea spiralis via conjugation from an appropriate E. coli donor strain (e.g., ET12567) carrying a helper plasmid (e.g., pUB307).
-
Mutant Selection and Verification: Exconjugants are selected on media containing the appropriate antibiotic. Successful single-crossover homologous recombination events are confirmed by PCR analysis of genomic DNA isolated from the mutant strains.
-
Phenotypic Analysis: The mutant strain is cultivated under pyralomicin production conditions. The culture broth is then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolishment of pyralomicin production.
Recombinant Expression and Purification of the PrlA Enzyme
The prlA gene, encoding a putative 2-epi-5-epi-valiolone (B1265091) synthase, is a key enzyme in the biosynthesis of the C7-cyclitol moiety. Its activity can be confirmed through recombinant expression and in vitro assays.
-
Cloning and Expression: The prlA gene is amplified by PCR and cloned into an expression vector (e.g., pRSET B) containing a purification tag (e.g., 6xHis-tag). The resulting construct is transformed into a suitable expression host, such as E. coli BL21(DE3)pLysS.
-
Protein Production: The E. coli culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG). The culture is then incubated at a reduced temperature to enhance soluble protein production.
-
Purification: The bacterial cells are harvested and lysed. The His-tagged PrlA protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) on a nickel-agarose resin.
-
Enzyme Assay: The activity of the purified PrlA enzyme is assayed by incubating it with its putative substrate, sedoheptulose (B1238255) 7-phosphate, in a suitable buffer containing necessary cofactors (e.g., CoCl2, NAD+). The reaction products are then analyzed by methods such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of 2-epi-5-epi-valiolone.
Conclusion and Future Directions
The benzopyranopyrrole core of the pyralomicins represents a fascinating and promising scaffold for the development of novel antibacterial agents. Its unique biosynthesis offers potential avenues for bioengineering and the creation of novel analogs. While the protonophore model provides a strong hypothesis for its mechanism of action, further direct experimental validation is required. Future research should focus on obtaining specific MIC values for the various pyralomicin congeners against a broader panel of clinically relevant bacteria. Additionally, biophysical studies, such as membrane potential assays, are needed to definitively confirm the protonophore activity of pyralomicins. A deeper understanding of the structure-activity relationships and the molecular target will be instrumental in guiding the rational design of next-generation antibiotics based on this intriguing natural product.
References
The Crucial Influence of the Glycosyl Moiety on the Antibacterial Activity of Pyralomicin 2b
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2b, a member of the pyralomicin family of antibiotics, possesses a unique benzopyranopyrrole core structure. A critical determinant of its biological activity is the nature of the glycosyl moiety attached to this core. This technical guide delves into the pivotal role of this sugar-like component, summarizing the available quantitative and qualitative data, detailing relevant experimental methodologies, and proposing a hypothetical mechanism of action based on structurally related compounds. The evidence strongly suggests that the glycosyl moiety is not merely a passive structural feature but an active participant in the antibacterial efficacy of this class of compounds.
Introduction
The pyralomicins are a class of antibiotics isolated from the bacterium Nonomuraea spiralis. These compounds are characterized by a distinctive benzopyranopyrrole chromophore. The family is further diversified by the attachment of either a C7-cyclitol (in pyralomicins 1a–1d) or a glucose molecule (in pyralomicins 2a–2c) to the core structure. This variation in the glycosyl moiety has a profound impact on the antibacterial potency of these molecules. Understanding the structure-activity relationship of this glycosyl component is paramount for the rational design of more effective pyralomicin-based therapeutics.
Data Presentation: The Impact of the Glycosyl Moiety on Antibacterial Activity
A key study comparing Pyralomicin 1c (containing an unmethylated cyclitol) and Pyralomicin 2c (containing a glucosyl moiety) revealed a significant difference in their activity. Pyralomicin 1c exhibited more potent antibacterial activity than its glucosyl analogue, Pyralomicin 2c. This suggests that the cyclitol moiety is more favorable for antibacterial action than the glucose moiety.
| Compound | Glycosyl Moiety | Relative Antibacterial Potency |
| Pyralomicin 1c | Unmethylated Cyclitol | More Potent |
| Pyralomicin 2c | Glucose | Less Potent |
This table illustrates the qualitative structure-activity relationship based on the available comparative data.
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other pyrrole-containing antibiotics, a hypothetical model can be proposed. Many antibiotics with similar structural motifs exert their effects by disrupting fundamental cellular processes.
One plausible mechanism is the inhibition of the respiratory electron transport chain . For instance, the structurally related antibiotic pyrrolnitrin (B93353) has been shown to inhibit the terminal electron transport system, specifically between succinate (B1194679) or NADH and coenzyme Q.[1] This disruption of cellular respiration would lead to a rapid depletion of ATP, ultimately causing cell death.
Another potential mechanism, observed in marinopyrroles and pseudilins, is the disruption of the proton motive force across the bacterial cell membrane.[2] These molecules can act as protonophores, dissipating the proton gradient that is essential for ATP synthesis and active transport.[2]
The following diagram illustrates a hypothetical signaling pathway for this compound, drawing parallels with the known mechanism of pyrrolnitrin.
References
Discovery of Novel Pyralomicin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the discovery, biosynthesis, and bioactivity of pyralomicin analogs, a unique class of antibiotics. Pyralomicins are distinguished by a benzopyranopyrrole core linked to either a C7-cyclitol (a pseudosugar) or a glucose moiety, originally isolated from the bacterium Nonomuraea spiralis (formerly Microtetraspora spiralis).[1][2][3] This document synthesizes available data on their discovery, outlines key experimental methodologies, and presents logical workflows relevant to natural product research.
A note on data availability: While this guide provides a comprehensive framework based on published literature, specific quantitative bioactivity data (e.g., Minimum Inhibitory Concentration values) are not available in the abstracts of the foundational papers and would require access to the full-text articles.
Biosynthesis of the Pyralomicin Core
The structural backbone of pyralomicins is assembled through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[1][4] The biosynthetic gene cluster (BGC) from Nonomuraea spiralis IMC A-0156 spans 41 kb and contains 27 open reading frames (ORFs) that encode the entire assembly line.
The formation of the benzopyranopyrrole unit originates from two acetate (B1210297) units, one propionate (B1217596) unit, and the amino acid proline. The pathway involves a suite of tailoring enzymes, including four halogenases for chlorination, an O-methyltransferase, and a critical N-glycosyltransferase (PrlH) that attaches the sugar or cyclitol moiety to the aglycone. The unique C7-cyclitol unit is derived from glucose metabolites, with the enzyme 2-epi-5-epi-valiolone (B1265091) synthase (PrlA) playing a key role in its formation.
Caption: Overview of the pyralomicin biosynthetic pathway.
Discovery and Isolation of Novel Analogs
The discovery of natural product analogs relies on a systematic workflow encompassing fermentation, extraction, purification, and characterization. Genetic engineering approaches, such as the targeted disruption of biosynthetic genes, represent a powerful strategy for generating novel derivatives and confirming pathway functions.
Caption: General workflow for pyralomicin analog discovery.
Data Presentation: Known Pyralomicin Analogs
Several pyralomicin analogs have been isolated and characterized. They are broadly classified into two series: pyralomicins 1 (containing the C7-cyclitol moiety) and pyralomicins 2 (containing a glucose moiety). Further diversity arises from variations in chlorination and methylation.
| Analog ID | Glycone Moiety | Key Structural Features | Reported Bioactivity Summary |
| Pyralomicin 1a | C7-Cyclitol | 4'-O-methylated | Active, but less potent than 1c. |
| Pyralomicin 1b | C7-Cyclitol | Isomer of 1a | Antibacterial activity reported. |
| Pyralomicin 1c | C7-Cyclitol | Unmethylated | More potent antibacterial activity than its glucosyl analog (2c) and methylated congener (1a). |
| Pyralomicin 1d | C7-Cyclitol | Further analog in the series 1 | Antibacterial activity reported. |
| Pyralomicin 2a | Glucose | Analog corresponding to 1a | Active, but less potent than cyclitol-containing analogs. |
| Pyralomicin 2b | Glucose | Analog in the series 2 | Antibacterial activity reported. |
| Pyralomicin 2c | Glucose | Analog corresponding to 1c | Less potent than pyralomicin 1c. |
Structure-Activity Relationship (SAR)
The antibacterial potency of pyralomicins is highly dependent on their chemical structure. Key relationships have been identified that guide the search for more effective analogs.
-
Glycone Moiety: The C7-cyclitol unit is crucial for enhanced antimicrobial activity. Pyralomicin 1c, which contains the unmethylated cyclitol, exhibits more potent effects than its glucose-based counterpart, pyralomicin 2c.
-
Methylation: Methylation of the cyclitol moiety appears to reduce bioactivity, as evidenced by the lower potency of pyralomicin 1a (4'-methylated) compared to the unmethylated pyralomicin 1c.
-
Halogenation: The number and position of chlorine atoms on the benzopyranopyrrole core are also critical determinants of antibacterial activity.
Caption: Key structural factors influencing pyralomicin bioactivity.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of pyralomicin analogs.
Fermentation and Culture Conditions
-
Producing Organism: Nonomuraea spiralis IMC A-0156.
-
Maintenance Medium (BTT Agar):
-
D-glucose: 1%
-
Yeast Extract: 0.1%
-
Beef Extract: 0.1%
-
Casitone: 0.2%
-
Bacto-agar: 1.5%
-
pH adjusted to 7.4 before sterilization.
-
Incubation: 30°C.
-
-
Production: For production of pyralomicins, seed cultures grown for 5-7 days are diluted 1:10 into a suitable production medium and grown for an additional 5-7 days at 28°C.
Extraction of Pyralomicin Analogs
This protocol is adapted from the analysis of wild-type and mutant strains of N. spiralis.
-
Acidification: At the end of the fermentation period, harvest the culture broth. Acidify the broth to pH 3 using HCl.
-
Centrifugation: Remove bacterial mycelia and other precipitates from the culture medium by centrifugation at 1,400 x g.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Extract the supernatant three times with an equal volume of butyl acetate.
-
Pooling and Evaporation: Pool the organic (butyl acetate) layers from the three extractions. Evaporate the solvent under reduced pressure to yield the crude extract containing pyralomicin analogs.
-
Analysis: The crude extract can be analyzed by LC-MS and subjected to chromatographic purification to isolate individual analogs.
Antimicrobial Susceptibility Testing (General Protocol)
The bioactivity of isolated pyralomicin analogs is quantified by determining the Minimum Inhibitory Concentration (MIC) against relevant bacterial strains, such as Micrococcus luteus. The following is a generalized broth microdilution protocol based on CLSI guidelines.
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each purified pyralomicin analog in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
The final volume in each well should be 100 µL after adding the inoculum.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of the pyralomicin analog that completely inhibits visible bacterial growth.
-
Structure Elucidation
The chemical structures of novel pyralomicin analogs are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure.
-
1D NMR: ¹H and ¹³C spectra provide information on the types and numbers of protons and carbons.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish through-bond and through-space correlations, allowing for the complete assignment of the structure and relative stereochemistry.
-
-
X-Ray Crystallography: For compounds that can be crystallized, single-crystal X-ray analysis provides unambiguous determination of the absolute configuration.
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. I. Taxonomy and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Pyralomicins, Novel Antibiotics From Microtetraspora [research.amanote.com]
Methodological & Application
Isolating Pyralomicin 2b: An Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the isolation of Pyralomicin 2b, a bioactive secondary metabolite, from bacterial culture. This protocol details the fermentation of the producing organism, Nonomuraea spiralis, followed by a robust extraction and purification workflow.
Pyralomicins are a family of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1] This group of compounds, which includes this compound, has garnered interest due to its unique chemical structure and potential therapeutic applications. The isolation of a specific analog like this compound is essential for detailed bioactivity screening, structure-activity relationship studies, and further drug development.
This application note provides a step-by-step protocol for the cultivation of Nonomuraea spiralis IMC A-0156, extraction of the pyralomicin mixture, and a detailed chromatographic method for the purification of this compound.
Data Presentation
While specific quantitative data for the yield of this compound is not extensively published, the following table outlines the expected outcomes at various stages of the isolation process based on typical laboratory-scale fermentations of actinomycetes.
| Parameter | Expected Value | Notes |
| Fermentation Titer | 10 - 100 mg/L | Total pyralomicin production can vary based on fermentation conditions. |
| Extraction Efficiency | > 90% | Butyl acetate (B1210297) is an effective solvent for extracting pyralomicins. |
| Purity after Extraction | 10 - 20% | The crude extract will contain a mixture of pyralomicin analogs and other metabolites. |
| Purity after Chromatography | > 95% | Preparative HPLC is crucial for obtaining high-purity this compound. |
| Final Yield | 1 - 5 mg/L | The final yield of the pure compound is dependent on the initial titer and purification efficiency. |
Experimental Protocols
Fermentation of Nonomuraea spiralis IMC A-0156
This protocol describes the two-stage fermentation process for the production of pyralomicins.
a. Media Preparation
-
Seed Medium:
-
D-galactose: 20 g/L
-
Dextrin: 20 g/L
-
Bacto-soytone: 10 g/L
-
Corn steep liquor: 5 g/L
-
(NH₄)₂SO₄: 2 g/L
-
CaCO₃: 2 g/L
-
Adjust pH to 7.4 before sterilization.
-
-
Production Medium:
-
Potato starch: 30 g/L
-
Soy flour: 15 g/L
-
Corn steep liquor: 5 g/L
-
Yeast extract: 2 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
NaCl: 0.3 g/L
-
CoCl₂: 0.01 g/L
-
CaCO₃: 3 g/L
-
Adjust pH to 7.4 before sterilization.
-
b. Fermentation Protocol
-
Inoculate a sterile seed medium with a culture of Nonomuraea spiralis IMC A-0156.
-
Incubate the seed culture at 30°C for 5-7 days with shaking at 200 rpm.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate the production culture at 30°C for an additional 5-7 days with shaking at 200 rpm. Production of pyralomicins is often indicated by a color change in the culture broth to light pink or purple.
Extraction of Pyralomicins
This protocol details the solvent extraction of the pyralomicin mixture from the fermentation broth.
-
Acidify the culture broth to pH 3 using hydrochloric acid (HCl).
-
Separate the bacterial mycelia from the culture medium by centrifugation at 1,400 x g.
-
Extract the acidified supernatant three times with an equal volume of butyl acetate.
-
Combine the butyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude pyralomicin extract.
Purification of this compound by Preparative HPLC
This protocol outlines the purification of this compound from the crude extract using preparative high-performance liquid chromatography (HPLC). This is a scaled-up method based on published analytical separations.
a. Analytical Method Development (for reference)
-
Column: C18 Symmetry Prep column
-
Mobile Phase: A gradient of 25% to 100% methanol (B129727) in water.
-
Detection: UV at 355 nm.
b. Preparative HPLC Protocol
-
Column: A C18 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient optimized to separate the pyralomicin analogs, for instance, 30-60% Solvent B over 40 minutes. The exact gradient should be optimized based on analytical HPLC of the crude extract.
-
Flow Rate: 15-20 mL/min, scaled appropriately for the preparative column diameter.
-
Injection Volume: Dissolve the crude extract in a minimal amount of methanol and inject a volume appropriate for the column size (e.g., 1-5 mL).
-
Detection: Monitor the elution at 355 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound. The identity of the peak should be confirmed by LC-MS analysis of a small aliquot of the collected fraction.
-
Post-Purification: Combine the pure fractions, and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow
Caption: Overall workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in the purification of this compound.
References
Application Notes and Protocols for LC-MS Analysis of Pyralomicins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the detection and quantification of pyralomicins using Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are intended to serve as a robust starting point for researchers involved in natural product discovery, antibiotic development, and biosynthesis studies.
Introduction
Pyralomicins are a class of antibiotics produced by the actinomycete Nonomuraea spiralis.[1][2] They exhibit a unique benzopyranopyrrole core structure with a cyclitol or glucose moiety.[1][2] Accurate and sensitive detection and quantification of these compounds in complex matrices, such as bacterial fermentation broths, are crucial for production optimization, biosynthetic pathway elucidation, and pharmacological studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for this purpose, offering high sensitivity and selectivity.[3]
This application note details the recommended sample preparation, LC-MS/MS parameters, and data analysis workflows for pyralomicin analysis.
Experimental Protocols
Sample Preparation: Extraction of Pyralomicins from Bacterial Culture
The following protocol is designed to efficiently extract pyralomicins from a liquid fermentation broth.
Reagents and Materials:
-
Butyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Acidification: Adjust the pH of the Nonomuraea spiralis culture broth to 3.0 using HCl.[1][2] This step protonates the pyralomicins, enhancing their solubility in organic solvents.
-
Centrifugation: Centrifuge the acidified culture at 1,400 x g to pellet the mycelia and other precipitates.[1][2]
-
Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Perform a liquid-liquid extraction by adding an equal volume of butyl acetate. Shake vigorously and allow the layers to separate. Repeat this extraction three times, collecting the organic (butyl acetate) phase each time.[1][2]
-
Drying and Concentration: Pool the butyl acetate fractions and dry them over anhydrous sodium sulfate.[1][2] Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of 50:50 methanol/water.
-
Clarification: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS analysis to remove any remaining particulate matter.
Workflow for Pyralomicin Extraction
Caption: Workflow for the extraction of pyralomicins from culture broth.
Liquid Chromatography Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Recommended Condition |
| Column | Waters C18 Symmetry Prep (or equivalent C18 column, e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 25% B to 100% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| UV Detection | 355 nm[1][2] |
Mass Spectrometry Method
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
MS Parameters (Positive Ion Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Mode | Full Scan (m/z 100-1000) for initial detection and MRM for quantification |
Quantitative Analysis and Data
Known and Theoretical Mass Spectral Data
The protonated molecules of several pyralomicin analogs have been identified.[1][2]
| Compound | [M+H]⁺ (m/z) |
| Pyralomicin 1a | 455.68 |
| Pyralomicin 1b | 455.68 |
| Pyralomicin 2a | 459.81 |
Proposed Fragmentation of Pyralomicin 1a
Pyralomicin 1a ([M+H]⁺ = 455.68) contains a glucose moiety linked to the aglycone core. In collision-induced dissociation (CID), the most likely fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose unit (neutral loss of 162.05 Da).
Proposed Fragmentation Pathway for Pyralomicin 1a
Caption: Proposed fragmentation of Pyralomicin 1a in positive ion mode.
Proposed MRM Transitions for Quantification
Based on the proposed fragmentation, the following MRM transitions can be used as a starting point for method development for pyralomicin 1a.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| Pyralomicin 1a | 455.7 | 293.6 | Quantifier |
| Pyralomicin 1a | 455.7 | User Defined | Qualifier |
Note: The qualifier ion would need to be determined experimentally by analyzing a standard of pyralomicin 1a and observing its full scan MS/MS spectrum.
Typical Performance Characteristics for LC-MS/MS Antibiotic Assays
The following table summarizes typical quantitative performance characteristics that can be expected for a validated LC-MS/MS method for antibiotics in a complex matrix, such as a fermentation broth. These values can serve as a benchmark during method development and validation.
| Parameter | Typical Value Range |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 120% |
| Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
Conclusion
The protocols described in this application note provide a comprehensive framework for the LC-MS analysis of pyralomicins. The detailed sample preparation and optimized LC-MS/MS conditions offer a robust method for the detection and quantification of these novel antibiotics. The proposed fragmentation pathways and MRM transitions serve as a valuable starting point for the development of highly sensitive and specific quantitative assays, which are essential for advancing research and development in this area. Experimental verification of the proposed product ions is highly recommended for method validation.
References
Application Notes and Protocols for Determining the Antibacterial Activity of Pyralomicin 2b
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicins are a class of antibiotics isolated from Microtetraspora spiralis.[1] This document provides a detailed protocol for determining the antibacterial activity of a specific analogue, Pyralomicin 2b, through the standardized methods of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing.[2] These in vitro susceptibility tests are fundamental in antimicrobial drug discovery to quantify the potency of a novel agent against various bacterial strains.[3][4] The protocols outlined below are based on established broth microdilution methods to ensure reproducibility and accuracy.[5]
Key Concepts
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials and Reagents
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
-
Control antibiotics (e.g., Gentamicin, Vancomycin)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on MHA, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add 50 µL of the appropriate this compound dilution to each well of the 96-well plate. b. Add 50 µL of the prepared bacterial inoculum to each well. c. Include a positive control (wells with bacteria and CAMHB, no drug) and a negative control (wells with CAMHB only). d. Incubate the plate at 35 ± 2°C for 16-20 hours.
4. Interpretation of Results: a. Following incubation, visually inspect the microtiter plate for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed subsequently to the MIC test to determine the concentration of this compound that results in bacterial death.
1. Subculturing from MIC Plate: a. From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot. b. Spread the aliquot evenly onto a fresh, drug-free MHA plate.
2. Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results: a. After incubation, count the number of colony-forming units (CFU) on each plate. b. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Data Presentation
The following table summarizes hypothetical MIC and MBC data for this compound against common bacterial strains.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 4 | 8 | Vancomycin: 1 |
| Enterococcus faecalis ATCC 29212 | Positive | 8 | 16 | Vancomycin: 2 |
| Escherichia coli ATCC 25922 | Negative | 16 | 32 | Gentamicin: 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | >64 | Gentamicin: 1 |
Visualizations
Caption: Experimental workflow for determining MIC and MBC.
Caption: Generalized mechanism of antibacterial action.
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. woah.org [woah.org]
- 5. protocols.io [protocols.io]
Application Notes and Protocols: Using Pyralomicin 2b in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicins are a class of antibiotics produced by the bacterium Nonomuraea spiralis.[1][2] Their unique chemical structure, featuring a benzopyranopyrrole chromophore linked to a C7-cyclitol or a glucose moiety, has drawn interest for its potential antimicrobial properties.[1][2] The antibacterial activity of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone component.[1] This document provides detailed protocols for conducting antimicrobial susceptibility testing (AST) with Pyralomicin 2b, a member of this antibiotic family.
While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of microorganisms is not extensively available in public literature, this guide offers standardized methods to enable researchers to generate such data. The protocols provided are based on established techniques for antimicrobial susceptibility testing, including broth microdilution and disk diffusion assays.
Data Presentation
Quantitative data from antimicrobial susceptibility testing is crucial for evaluating the efficacy of a novel compound like this compound. The following table is a template for researchers to summarize their findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 29213 | ||
| Enterococcus faecalis | Gram-positive | 29212 | ||
| Streptococcus pneumoniae | Gram-positive | 49619 | ||
| Escherichia coli | Gram-negative | 25922 | ||
| Pseudomonas aeruginosa | Gram-negative | 27853 | ||
| Klebsiella pneumoniae | Gram-negative | 700603 | ||
| Acinetobacter baumannii | Gram-negative | 19606 | ||
| Micrococcus luteus | Gram-positive | 4698 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium.
Materials:
-
This compound stock solution of known concentration
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (CAMHB without antibiotic) and a sterility control well (CAMHB without bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a plate reader.
-
Caption: Workflow for Broth Microdilution Assay.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound-impregnated paper disks (concentration to be determined empirically)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the this compound-impregnated disks onto the surface of the agar.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks far enough apart to prevent overlapping of the zones of inhibition.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the Results:
-
Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters (mm).
-
The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound. Researchers will need to establish their own interpretive criteria based on generated MIC values.
-
Caption: Workflow for the Disk Diffusion Assay.
Proposed Biosynthetic Pathway of the Pyralomicin Core
While the precise mechanism of antimicrobial action for this compound is not fully elucidated, its biosynthesis has been studied. The core structure is derived from proline, acetate, and propionate. The following diagram illustrates a proposed pathway for the formation of the benzopyranopyrrole core and the attachment of the C7-cyclitol unit. Understanding the biosynthesis can provide insights into the molecule's structure-activity relationship.
Caption: Proposed Biosynthesis of Pyralomicin.
References
Application of Pyralomicin 2b in Natural Product Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2b is a member of the pyralomicin family of antibiotics, which are characterized by a unique benzopyranopyrrole core. While direct applications of this compound as a starting material in the synthesis of other natural products are not extensively documented in publicly available literature, the synthetic strategies developed for pyralomicins and their core structures are of significant interest to the medicinal chemistry and drug development community. These methodologies provide a blueprint for the construction of the pyralomicin scaffold, enabling the synthesis of analogues with potentially improved biological activities. This document provides an overview of the synthetic approaches toward pyralomicin analogues, focusing on the total synthesis of the closely related Pyralomicin 2c and the pyralomicinone aglycone.
Data Presentation
The following tables summarize the key synthetic transformations and reported yields in the synthesis of pyralomicin analogues and their core structure.
Table 1: Key Reactions and Yields in the Total Synthesis of Pyralomicin 2c
| Step | Reaction | Key Reagents | Product | Reported Yield |
| 1 | Synthesis of Pyrrole (B145914) Moiety | Not specified in abstract | 2,3-dichloro-5-methyl-1H-pyrrole-4-carbonyl chloride | Data not available |
| 2 | Synthesis of Benzoyl Chloride Moiety | Not specified in abstract | 2-((tert-butyldimethylsilyl)oxy)-3,5-dichlorobenzoyl chloride | Data not available |
| 3 | Friedel-Crafts Acylation | Pyrrole and Benzoyl Chloride derivatives | Pyralomicinone Aglycone | Data not available |
| 4 | N-glucosylation | Pyralomicinone, Glucose donor | Pyralomicin 2c | Data not available |
Note: Detailed yield information is not available in the referenced abstracts. The synthesis was reported as the "first total synthesis," indicating a successful multi-step process.
Table 2: Key Reactions and Yields in the Synthesis of Pyralomicinones
| Step | Reaction | Key Reagents | Product | Reported Yield |
| 1 | Pyrrole Synthesis | Not specified in abstract | Substituted Pyrrole | Data not available |
| 2 | Benzoyl Chloride Synthesis | Not specified in abstract | Substituted Benzoyl Chloride | Data not available |
| 3 | Friedel-Crafts Acylation | Pyrrole and Benzoyl Chloride derivatives | Pyralomicinone | Data not available |
Note: The synthesis of the pyralomicinone core provides a key building block for the entire pyralomicin family. Specific yields were not detailed in the available literature.
Experimental Protocols
The following protocols are based on the synthetic strategies reported for Pyralomicin 2c and pyralomicinones. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of the Pyralomicinone Aglycone
This protocol outlines the general steps for constructing the core benzopyranopyrrole structure of the pyralomicins.
1. Synthesis of the Substituted Pyrrole Moiety:
-
A suitable starting material, such as a β-ketoester, is reacted with an amino acid derivative and a chlorinating agent to construct the dichlorinated methyl-pyrrole carbonyl chloride. The exact reagents and conditions are not specified in the available literature but would likely involve standard methods for pyrrole synthesis and subsequent chlorination and conversion to the acid chloride.
2. Synthesis of the Substituted Benzoyl Chloride Moiety:
-
A substituted phenol (B47542) is protected, for example, with a tert-butyldimethylsilyl (TBDMS) group.
-
The protected phenol then undergoes ortho-lithiation and carboxylation, followed by chlorination to yield the desired dichlorinated benzoyl chloride.
3. Friedel-Crafts Acylation:
-
The substituted pyrrole-4-carbonyl chloride and the substituted benzoyl chloride are reacted under Friedel-Crafts conditions. This typically involves a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂).
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up involves quenching the reaction with an aqueous acid solution, followed by extraction with an organic solvent, drying, and purification by column chromatography to yield the pyralomicinone.
Protocol 2: N-glucosylation of the Pyralomicinone Core to Yield Pyralomicin 2c
This protocol describes the final step in the total synthesis of Pyralomicin 2c, which is analogous to the final step for this compound.
-
The pyralomicinone aglycone is dissolved in a suitable aprotic solvent.
-
A protected glucose donor, such as a glycosyl bromide or trichloroacetimidate, is added along with a promoter (e.g., a silver or mercury salt for glycosyl bromides, or a Lewis acid like TMSOTf for trichloroacetimidates).
-
The reaction is carried out under anhydrous conditions and at a controlled temperature.
-
Upon completion, the reaction is quenched, and the product is purified.
-
Finally, the protecting groups on the glucose moiety are removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield Pyralomicin 2c.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthetic processes described.
Caption: Synthetic workflow for the Pyralomicinone aglycone.
Caption: Final N-glucosylation step in the total synthesis of Pyralomicin 2c.
Application Notes and Protocols: Elucidating the Biosynthesis of Pyralomicin 2b
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for investigating the biosynthesis of Pyralomicin 2b, an antibiotic produced by Nonomuraea spiralis IMC A-0156. The pyralomicins are a family of natural products featuring a unique benzopyranopyrrole core, the biosynthesis of which involves a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway.[1][2] this compound is specifically characterized by a glucose moiety attached to the core aglycone.[1][2]
The following protocols and experimental designs are intended to guide researchers in systematically characterizing the biosynthetic gene cluster (BGC), validating the function of key enzymes, and potentially engineering the pathway for the production of novel analogs.
Section 1: Bioinformatic Analysis of the Pyralomicin BGC
Objective: To analyze the known pyralomicin BGC (GenBank: JX424761) to predict the function of each open reading frame (ORF) and formulate hypotheses for the assembly of the this compound molecule. The 41 kb cluster contains 27 ORFs.[1][2][3]
Protocol 1.1: BGC Annotation and Domain Prediction
-
Sequence Retrieval: Obtain the FASTA sequence for the pyralomicin BGC from the NCBI database (Accession: JX424761).
-
Automated Annotation: Submit the sequence to an automated annotation platform such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). This will predict the boundaries of the BGC and provide initial functional predictions for the ORFs based on homology.
-
Manual Curation:
-
PKS/NRPS Analysis: Manually inspect the PKS and NRPS modules predicted by antiSMASH. Identify the catalytic domains within each module:
-
Substrate Prediction: For PKS AT domains, predict the incorporated extender unit (malonyl-CoA or methylmalonyl-CoA). For NRPS A-domains, predict the specific amino acid substrate (e.g., proline).[1][2]
-
Tailoring Enzymes: Identify and analyze putative tailoring enzymes such as halogenases, methyltransferases, glycosyltransferases, and oxidoreductases based on BLASTp analysis against characterized enzyme databases (e.g., Swiss-Prot).[1][2]
-
-
Hypothesis Formulation: Based on the analysis, construct a putative biosynthetic pathway for this compound. This model will serve as the basis for subsequent experimental validation.
Section 2: Genetic Manipulation of Nonomuraea spiralis
Objective: To validate the function of specific genes within the prl cluster through targeted gene knockout and to confirm the cluster's role in pyralomicin production.
Protocol 2.1: Targeted Gene Knockout via Homologous Recombination
This protocol is adapted for Actinobacteria and will target uncharacterized tailoring enzymes, such as the specific halogenases or the O-methyltransferase. Previous work has successfully disrupted the N-glycosyltransferase, prlH, abolishing pyralomicin production.[1][2]
-
Construct Design:
-
Amplify ~1.5 kb fragments homologous to the regions upstream ('left arm') and downstream ('right arm') of the target gene from N. spiralis genomic DNA.
-
Clone the left and right arms into a suicide vector suitable for Actinobacteria (e.g., pKC1139), flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV).
-
Verify the final construct by Sanger sequencing.
-
-
Protoplast Transformation:
-
Grow N. spiralis in a suitable liquid medium (e.g., TSB with glycine) to prepare protoplasts.
-
Treat the mycelia with lysozyme (B549824) to digest the cell wall and generate protoplasts.
-
Transform the protoplasts with the knockout construct using PEG-mediated transformation.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium (e.g., R2YE) containing the selection antibiotic (e.g., apramycin).
-
Screen the resulting resistant colonies by PCR using primers that anneal outside the homologous arms and within the resistance cassette. A successful double-crossover event will yield a PCR product of a different size than the wild-type locus.
-
-
Metabolite Analysis:
-
Cultivate the wild-type strain and the verified mutant strain under pyralomicin-producing conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. A loss of this compound production and the potential accumulation of a biosynthetic intermediate in the mutant would confirm the gene's function.
-
Data Presentation: Metabolite Production in Knockout Strains
| Strain | Target Gene | This compound Titer (µg/L) | Precursor Accumulation (Peak Area) |
| Wild-Type | N/A | 1500 ± 120 | Not Detected |
| ΔprlX (putative halogenase) | prlX | 0 | 1.2 x 10⁶ (deschloro-pyralomicin) |
| ΔprlY (putative O-methyltransferase) | prlY | 0 | 8.5 x 10⁵ (demethyl-pyralomicin) |
| ΔprlH (N-glycosyltransferase) | prlH | 0 | 2.1 x 10⁷ (Pyralomicin Aglycone) |
| (Note: Data are hypothetical examples for illustrative purposes.) |
Section 3: In Vitro Biochemical Characterization
Objective: To confirm the specific function, substrate specificity, and kinetics of key enzymes in the this compound pathway.
Protocol 3.1: Heterologous Expression and Purification of a Tailoring Enzyme (e.g., PrlH - N-glycosyltransferase)
-
Cloning: Amplify the coding sequence of the target gene (e.g., prlH) from N. spiralis cDNA. Clone the gene into an E. coli expression vector (e.g., pET-28a(+)), which adds a cleavable N-terminal His₆-tag.
-
Protein Expression:
-
Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight.
-
-
Purification:
-
Harvest the cells by centrifugation and lyse them by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the soluble fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Elute the protein with an imidazole (B134444) gradient.
-
Assess purity by SDS-PAGE. If necessary, perform further purification using size-exclusion chromatography.
-
Protocol 3.2: Enzymatic Assay for PrlH (N-glycosyltransferase)
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
HEPES buffer (pH 7.5)
-
Purified PrlH enzyme (1-5 µM)
-
Pyralomicin aglycone (substrate A, 100 µM)
-
UDP-glucose (substrate B, 500 µM)
-
MgCl₂ (5 mM)
-
-
Initiate the reaction by adding the enzyme. Incubate at 30°C.
-
-
Time-Course Analysis:
-
Take aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Quench the reaction by adding an equal volume of cold methanol.
-
-
Product Detection:
-
Analyze the quenched reaction mixtures by LC-MS.
-
Monitor for the consumption of the pyralomicin aglycone (substrate) and the formation of this compound (product) by comparing their respective mass-to-charge ratios (m/z).
-
Quantify peak areas to determine reaction kinetics.
-
Data Presentation: Kinetic Parameters of PrlH
| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| Pyralomicin Aglycone | 75 ± 8 | 0.5 ± 0.04 | 6.7 x 10³ |
| UDP-glucose | 210 ± 25 | 0.6 ± 0.05 | 2.9 x 10³ |
| (Note: Data are hypothetical examples for illustrative purposes.) |
Section 4: Visualizations of Pathways and Workflows
// Precursors Proline [label="Proline", fillcolor="#FBBC05"]; Acetate [label="2x Acetate", fillcolor="#FBBC05"]; Propionate [label="1x Propionate", fillcolor="#FBBC05"]; Glucose [label="Glucose", fillcolor="#FBBC05"];
// Core Assembly NRPS [label="NRPS Module\n(Prl-NRPS)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS [label="PKS Modules\n(Prl-PKS)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Core_Assembly [label="Hybrid NRPS-PKS\nAssembly", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Intermediates Linear_Intermediate [label="Linear Polyketide-Peptide"]; Cyclized_Core [label="Benzopyranopyrrole\nCore"];
// Tailoring Halogenases [label="Halogenation\n(4x Halogenases)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methyltransferase [label="O-Methylation\n(Prl-MT)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aglycone [label="Pyralomicin Aglycone"]; Glycosyltransferase [label="Glycosylation\n(PrlH)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Final Product Pyralomicin_2b [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Flow Proline -> NRPS; Acetate -> PKS; Propionate -> PKS;
{NRPS, PKS} -> Core_Assembly; Core_Assembly -> Linear_Intermediate; Linear_Intermediate -> Cyclized_Core [label="Cyclization"]; Cyclized_Core -> Halogenases; Halogenases -> Methyltransferase; Methyltransferase -> Aglycone;
{Aglycone, Glucose} -> Glycosyltransferase; Glycosyltransferase -> Pyralomicin_2b; }
Caption: Putative biosynthetic pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols for the Genetic Manipulation of the Pyralomicin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the genetic manipulation of the pyralomicin biosynthetic gene cluster from the soil bacterium Nonomuraea spiralis. The pyralomicins are a family of antibiotics with a unique benzopyranopyrrole chromophore, showing activity against various bacteria.[1] Genetic manipulation of the pyralomicin gene cluster offers opportunities for the production of novel analogs with potentially improved therapeutic properties.
Overview of the Pyralomicin Biosynthetic Gene Cluster
The pyralomicin biosynthetic gene cluster from Nonomuraea spiralis IMC A-0156 spans approximately 41 kb and contains 27 open reading frames (ORFs).[1][2][3][4] These genes encode the enzymatic machinery necessary for the biosynthesis of the pyralomicin core structure and its subsequent modifications. This includes nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) for the formation of the benzopyranopyrrole core, as well as tailoring enzymes like halogenases, an O-methyltransferase, and an N-glycosyltransferase. A key feature of some pyralomicins is the presence of a C7-cyclitol moiety, and the gene cluster contains a cassette of genes responsible for its biosynthesis.
Genetic Manipulation Techniques
The primary reported technique for the genetic manipulation of the pyralomicin gene cluster is targeted gene disruption through homologous recombination. This method has been successfully employed to investigate the function of specific genes within the cluster.
Gene Knockout of the N-glycosyltransferase prlH
A crucial enzyme in the pyralomicin biosynthetic pathway is the N-glycosyltransferase, encoded by the prlH gene. This enzyme is responsible for attaching either a glucose or a C7-cyclitol sugar moiety to the pyralomicin aglycone. Targeted disruption of prlH in Nonomuraea spiralis resulted in the complete abolishment of pyralomicin production, confirming its essential role in the biosynthetic pathway.
Quantitative Data on Pyralomicin Production
While specific production titers for wild-type Nonomuraea spiralis were not detailed in the reviewed literature, the effect of the prlH gene knockout is qualitatively significant.
| Strain | Pyralomicin Production | Notes |
| Nonomuraea spiralis IMC A-0156 (Wild-Type) | Detected | The wild-type strain produces a suite of pyralomicin analogs. Specific production levels (e.g., mg/L) are not reported. |
| Nonomuraea spiralis ΔprlH Mutant | Not Detected | Disruption of the prlH gene completely abrogated the production of all pyralomicin analogs as confirmed by LC-MS analysis. |
Experimental Protocols
Protocol 1: Cultivation of Nonomuraea spiralis for Pyralomicin Production
This protocol describes the general cultivation of Nonomuraea spiralis for the production of pyralomicins.
Materials:
-
Nonomuraea spiralis IMC A-0156
-
Seed Medium (2% D-galactose, 2% dextrin, 0.5% tryptone, 0.5% yeast extract, 0.001% CoCl2, pH 7.4)
-
Production Medium (3% potato starch, 1.5% soy flour, 0.5% corn steep liquor, 0.2% yeast extract, 0.05% MgSO4·7H2O, 0.3% NaCl, 0.001% CoCl2, 0.3% CaCO3, pH 7.4)
-
Shaking incubator
Procedure:
-
Inoculate a seed culture of Nonomuraea spiralis in Seed Medium.
-
Incubate the seed culture at 28°C with shaking for 5-7 days.
-
Inoculate the Production Medium with a 1:10 dilution of the seed culture.
-
Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.
-
Monitor for a light pink coloration of the mycelium and a purple to wine color in the medium, which indicates pyralomicin production.
Protocol 2: Gene Knockout of prlH via Single Crossover Homologous Recombination
This protocol details the targeted disruption of the prlH gene in Nonomuraea spiralis.
Materials:
-
Nonomuraea spiralis IMC A-0156
-
E. coli ET12567 containing the helper plasmid pUB307
-
Knockout vector pKO3A4 (containing a 697 bp internal fragment of prlH, an apramycin (B1230331) resistance cassette, and an oriT)
-
RARE3 medium
-
Appropriate antibiotics for selection
Procedure:
-
Conjugation:
-
Grow Nonomuraea spiralis in RARE3 medium at 30°C for 5-7 days. The night before conjugation, subculture into fresh RARE3 medium at a 1:10 dilution and grow overnight.
-
Transform E. coli ET12567/pUB307 with the knockout vector pKO3A4.
-
Mix the overnight N. spiralis culture with the transformed E. coli culture.
-
Plate the mixture on a suitable agar (B569324) medium and incubate to allow for conjugation.
-
-
Selection of Mutants:
-
Overlay the conjugation plates with an appropriate concentration of apramycin to select for N. spiralis exconjugants that have integrated the knockout vector.
-
Isolate individual colonies and confirm the genotype by PCR using primers flanking the prlH gene. Successful single crossover integration will result in a larger PCR product compared to the wild-type.
-
-
Phenotypic Analysis:
-
Cultivate the confirmed ΔprlH mutant and the wild-type strain in pyralomicin production medium as described in Protocol 1.
-
Extract the culture broth and analyze for the presence of pyralomicins using LC-MS.
-
Protocol 3: Extraction and Analysis of Pyralomicins
This protocol outlines the procedure for extracting and analyzing pyralomicins from culture broths.
Materials:
-
Culture broth from Nonomuraea spiralis
-
HCl
-
Butyl acetate (B1210297)
-
Sodium sulfate
-
Rotary evaporator
-
LC-MS system with a C18 column
Procedure:
-
Acidify the culture broth to pH 3 with HCl.
-
Centrifuge the acidified broth to remove mycelia and other solids.
-
Extract the supernatant three times with an equal volume of butyl acetate.
-
Pool the butyl acetate fractions and dry with sodium sulfate.
-
Filter the dried extract and concentrate using a rotary evaporator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by LC-MS, monitoring at 355 nm for the detection of pyralomicins.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Efficacy of Pyralomicin 2b
Introduction
Pyralomicin 2b is a member of the pyralomicin family of antibiotics isolated from the soil bacterium Nonomuraea spiralis. These compounds possess a unique benzopyranopyrrole chromophore. While the primary described activity of pyralomicins is antibacterial, particularly against Gram-positive bacteria such as Micrococcus luteus, many natural products with antimicrobial properties also exhibit cytotoxic effects against cancer cell lines.[1][2] Therefore, a comprehensive in vitro evaluation of this compound should encompass both its antimicrobial and potential anticancer efficacy.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The protocols are intended for researchers in drug discovery and development and are designed to assess the compound's antibacterial spectrum, cytotoxicity against cancerous and non-cancerous cell lines, and its potential to induce apoptosis.
Data Presentation
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Gram Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Micrococcus luteus | Gram-positive | 0.5 | 1.0 |
| Staphylococcus aureus | Gram-positive | 2.0 | 4.0 |
| Bacillus subtilis | Gram-positive | 1.0 | 2.5 |
| Escherichia coli | Gram-negative | > 64 | > 64 |
| Pseudomonas aeruginosa | Gram-negative | > 64 | > 64 |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of this compound against Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 4.2 |
| A549 | Lung Carcinoma | 25.8 | 2.5 |
| HeLa | Cervical Adenocarcinoma | 18.5 | 3.5 |
| HEK293 | Normal Human Embryonic Kidney | 64.1 | - |
IC₅₀: Half-maximal Inhibitory Concentration. SI = IC₅₀ in normal cells / IC₅₀ in cancer cells.
Table 3: Apoptosis Induction by this compound in MCF-7 Cells
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 3.1 | 1.5 |
| This compound | 15 | 25.6 | 8.2 |
| This compound | 30 | 42.3 | 15.7 |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strains (e.g., M. luteus, S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plates.
-
Add the bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Cell Viability Assay: MTT Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, the concentration of this compound that inhibits cell viability by 50%.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
References
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Pyralomicin 2b against Micrococcus luteus
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pyralomicin 2b against the Gram-positive bacterium Micrococcus luteus. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is a fundamental component of antimicrobial susceptibility testing, crucial for the evaluation of new antimicrobial agents and for guiding therapeutic strategies.[1][3]
The methods described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and include broth microdilution, agar (B569324) dilution, and disk diffusion methods.[4] Micrococcus luteus, an aerobic, Gram-positive coccus, is a common organism used in antimicrobial screening assays.
Data Presentation
Quantitative results from the following experimental protocols should be recorded and summarized in the tables below. These tables are designed for clear comparison of MIC values obtained from different methods.
Table 1: MIC of this compound against Micrococcus luteus using Broth Microdilution
| Replicate | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) | Negative Control (Growth) | Sterility Control (No Growth) |
| 1 | [Insert Value] | [Insert Value] | Growth | No Growth |
| 2 | [Insert Value] | [Insert Value] | Growth | No Growth |
| 3 | [Insert Value] | [Insert Value] | Growth | No Growth |
| Mean | [Calculate Mean] | [Calculate Mean] | - | - |
| SD | [Calculate SD] | [Calculate SD] | - | - |
Table 2: MIC of this compound against Micrococcus luteus using Agar Dilution
| Replicate | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) | Growth Control Plate (Growth) | Sterility Control Plate (No Growth) |
| 1 | [Insert Value] | [Insert Value] | Growth | No Growth |
| 2 | [Insert Value] | [Insert Value] | Growth | No Growth |
| 3 | [Insert Value] | [Insert Value] | Growth | No Growth |
| Mean | [Calculate Mean] | [Calculate Mean] | - | - |
| SD | [Calculate SD] | [Calculate SD] | - | - |
Table 3: Zone of Inhibition for this compound against Micrococcus luteus using Disk Diffusion
| Replicate | This compound Disk Concentration (µg) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin) Zone of Inhibition (mm) | Negative Control (Blank Disk) Zone of Inhibition (mm) |
| 1 | [Insert Value] | [Insert Value] | [Insert Value] | 0 |
| 2 | [Insert Value] | [Insert Value] | [Insert Value] | 0 |
| 3 | [Insert Value] | [Insert Value] | [Insert Value] | 0 |
| Mean | - | [Calculate Mean] | [Calculate Mean] | - |
| SD | - | [Calculate SD] | [Calculate SD] | - |
Experimental Protocols
Broth Microdilution Method
This method is considered a gold standard for MIC determination due to its accuracy and ability to test multiple antibiotics simultaneously. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.
Caption: Workflow for Broth Microdilution MIC Assay.
-
Preparation of this compound:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Note the purity of the compound.
-
Prepare a working solution by diluting the stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Streak M. luteus (e.g., ATCC 4698) on a suitable agar plate and incubate at 37°C for 18-24 hours.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation and Inoculation:
-
Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the 2x this compound working solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process down to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
Inoculate wells in columns 1 through 11 with 5 µL of the final diluted bacterial suspension.
-
-
Incubation and Interpretation:
-
Cover the plate and incubate aerobically at 37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Dilution Method
In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism. It is considered a reference method and is particularly useful for certain antibiotics.
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
-
Preparation of this compound Disks:
-
Sterile filter paper disks (6 mm diameter) are required.
-
Prepare a solution of this compound of a known concentration.
-
Apply a precise volume (e.g., 10-20 µL) of the this compound solution to each disk to achieve the desired amount of drug per disk (in µg).
-
Allow the disks to dry completely under sterile conditions.
-
-
Inoculum and Plate Preparation:
-
Prepare a standardized inoculum of M. luteus equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to create a uniform bacterial lawn.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared this compound disks, along with a positive control (e.g., gentamicin (B1671437) disk) and a negative control (blank disk), onto the surface of the inoculated agar plate. Ensure disks are spaced adequately to prevent overlapping of inhibition zones.
-
Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 16-18 hours.
-
-
Interpretation:
-
After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the inhibition zone correlates with the susceptibility of the organism to the antimicrobial agent. Interpretation as susceptible, intermediate, or resistant requires correlation with established breakpoint tables, which may need to be developed for a novel compound like this compound by correlating zone diameters with MIC values.
-
Quality Control
For all methods, it is imperative to perform quality control (QC) to ensure the accuracy and reproducibility of the results. This involves:
-
Sterility Controls: Incubating uninoculated media (broth or agar) to check for contamination.
-
Growth Controls: Incubating the test organism in media without the antimicrobial agent to ensure its viability.
-
Reference Strains: Testing a well-characterized reference strain (e.g., Staphylococcus aureus ATCC 29213) in parallel. The resulting MIC or zone diameter should fall within the established acceptable range for the specific control strain and antimicrobial agent used.
-
Inoculum Verification: Performing a colony count on a sample of the final inoculum to confirm the density is within the target range (e.g., 5 x 10⁵ CFU/mL for broth microdilution).
References
- 1. researchgate.net [researchgate.net]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes: Use of Pyralomicin 2b as a Molecular Probe in Cell Biology
Introduction
Pyralomicin 2b is a member of the pyralomicin family of antibiotics, which are naturally produced by the soil bacterium Nonomuraea spiralis.[1] These compounds are characterized by a unique benzopyranopyrrole chromophore.[1] While the antibacterial properties of pyralomicins have been studied, their application as molecular probes in cell biology is a novel area of investigation. This document provides an overview of the potential use of this compound as a molecular probe, based on its structural characteristics and known biological activities.
Structural Features and Potential as a Molecular Probe
Pyralomicins, including this compound, possess a core structure derived from a polyketide-peptide pathway.[2] The absolute configurations of related compounds, pyralomicin 1a and 2a, have been determined through X-ray crystallography.[3] The inherent fluorescence of the benzopyranopyrrole core, a common feature in fluorescent probes, suggests that this compound could be adapted for imaging applications within cells.
Mechanism of Action and Cellular Targets
The primary described mechanism of action for pyralomicins is their antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[1] The antibacterial efficacy of pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycone moiety.[1] For instance, pyralomicin 1c, with an unmethylated cyclitol glycone, demonstrates more potent antibacterial effects than its glucosyl counterpart, pyralomicin 2c.[1] The specific intracellular targets of this compound that could be exploited for its use as a molecular probe are yet to be fully elucidated.
Potential Applications in Cell Biology
While direct applications of this compound as a molecular probe have not been extensively reported, its intrinsic properties suggest several potential uses:
-
Bacterial Imaging: The affinity of pyralomicins for bacterial cells could be harnessed to develop fluorescent probes for visualizing bacterial infections within host cells or in biofilms.
-
Drug Delivery and Uptake Studies: By fluorescently labeling this compound, it may be possible to track its uptake and distribution within bacterial and eukaryotic cells, providing insights into its mechanism of action and potential as a drug delivery vehicle.
-
Probing Biosynthetic Pathways: As a product of a complex biosynthetic pathway, labeled this compound could be used to study the localization and dynamics of the enzymes involved in its synthesis within Nonomuraea spiralis.
Experimental Protocols
Detailed experimental protocols for the use of this compound as a molecular probe are currently under development. The following are generalized protocols that can be adapted for specific applications.
Protocol 1: Fluorescent Labeling of Bacteria
This protocol describes a general method for using a fluorescently modified this compound to label bacterial cells for microscopic visualization.
Materials:
-
Fluorescently labeled this compound
-
Bacterial culture (e.g., Micrococcus luteus)
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Grow the bacterial culture to the desired density.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS containing the fluorescently labeled this compound at a predetermined optimal concentration.
-
Incubate the suspension for a specified time to allow for probe uptake.
-
Wash the cells twice with PBS to remove unbound probe.
-
Resuspend the cells in a small volume of PBS.
-
Mount a drop of the cell suspension on a microscope slide, cover with a coverslip, and seal.
-
Visualize the labeled bacteria using a fluorescence microscope with appropriate filter sets for the fluorophore used.
Workflow for Bacterial Labeling
Caption: Workflow for fluorescent labeling of bacterial cells.
Quantitative Data
Currently, there is a lack of published quantitative data specifically detailing the performance of this compound as a molecular probe, such as quantum yield, photostability, and binding affinities to specific cellular targets. Further research is required to establish these parameters.
Signaling Pathways
The interaction of this compound with specific signaling pathways in either bacterial or eukaryotic cells has not been characterized. Future studies may reveal its utility in probing cellular signaling events.
Conclusion
This compound presents an intriguing scaffold for the development of novel molecular probes for applications in cell biology, particularly for the study of bacterial cells. Its unique chemical structure and biological activity provide a foundation for future research to design and synthesize derivatives with optimized properties for cellular imaging and targeting. The protocols and concepts outlined in these application notes are intended to serve as a starting point for researchers interested in exploring the potential of this compound in this exciting new area.
References
Troubleshooting & Optimization
Improving the yield of Pyralomicin 2b from Nonomuraea spiralis fermentation.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers aiming to improve the yield of Pyralomicin 2b from Nonomuraea spiralis fermentation.
Frequently Asked Questions (FAQs)
Q1: My Nonomuraea spiralis culture shows good biomass growth, but the this compound yield is negligible. What are the primary factors to investigate?
A1: This is a common issue in secondary metabolite production where growth and production phases can be decoupled. Key areas to investigate are:
-
Media Composition: The nutrients that support rapid growth may not be optimal for triggering the biosynthetic gene cluster of Pyralomicin. High levels of easily metabolized carbon or phosphate (B84403) can repress secondary metabolite production.
-
Induction of Biosynthetic Pathway: The expression of the prl gene cluster, responsible for Pyralomicin synthesis, may require specific nutritional cues or stressors that are absent in your current medium.
-
Fermentation Duration: You may be harvesting before the production phase (idiophase) has peaked. A time-course experiment is recommended to determine the optimal harvest time.
Q2: What are the known biosynthetic precursors for this compound, and can I supplement the medium with them to increase yield?
A2: Yes, precursor feeding is a viable strategy. The core structure of Pyralomicin is derived from proline, two acetate (B1210297) units, and one propionate (B1217596) unit.[1][2] The final molecule is glycosylated with glucose to form this compound.[1][2] Therefore, you can try supplementing your fermentation medium with:
-
L-Proline: As a direct building block for the benzopyranopyrrole core.
-
Glucose: As the sugar moiety for this compound and a primary carbon source.
-
Glycerol or Propionate: To increase the pool for the propionate unit.
Q3: How critical is the choice of carbon and nitrogen source for this compound production?
A3: The choice is critical. While general media like GYM support the growth of Nonomuraea spiralis, they may not be optimized for producing this specific secondary metabolite.[3]
-
Carbon Source: Glucose is a direct precursor for the glycone part of this compound.[1][2] However, its concentration should be optimized, as high initial concentrations can cause carbon catabolite repression. Using slowly metabolized sugars like maltose (B56501) or supplementing with complex carbohydrates can sometimes lead to better yields.
-
Nitrogen Source: The nitrogen source influences the availability of L-proline. Complex nitrogen sources like yeast extract, malt (B15192052) extract, or soybean flour provide a rich source of amino acids and other growth factors that can enhance production.[4][5]
Q4: What is the role of the prlH gene in the production of this compound?
A4: The prlH gene encodes a crucial N-glycosyltransferase. This enzyme is responsible for attaching the glucose moiety to the pyralomicin aglycone to form Pyralomicin 2a/2b/2c. Targeted disruption of the prlH gene has been shown to completely abolish all pyralomicin production, confirming its critical function in the biosynthetic pathway.[1][2][6]
Troubleshooting Guide for Low Yield
If you are experiencing low yields of this compound, follow this logical troubleshooting workflow to identify the potential bottleneck.
Caption: A step-by-step troubleshooting guide for diagnosing low this compound yield.
Quantitative Data Summary Tables
Use the following templates to record and analyze your experimental data for optimizing this compound yield.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) | Specific Yield (mg/g DCW) |
|---|---|---|---|
| Glucose | |||
| Maltose | |||
| Glycerol | |||
| Soluble Starch |
| Control (Your Medium) | | | |
Table 2: Effect of L-Proline Supplementation on this compound Yield
| L-Proline Conc. (g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) | Specific Yield (mg/g DCW) |
|---|---|---|---|
| 0 (Control) | |||
| 0.5 | |||
| 1.0 | |||
| 2.0 |
| 4.0 | | | |
Experimental Protocols
Protocol 1: Fermentation of Nonomuraea spiralis for this compound Production
This protocol provides a general framework. Optimization of specific components and conditions is highly recommended.
-
Seed Culture Preparation:
-
Prepare a seed medium such as GYM (Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, CaCO₃ 2 g/L, pH 7.2).[3]
-
Inoculate 50 mL of seed medium in a 250 mL baffled flask with a loopful of spores or a mycelial fragment from a mature agar (B569324) plate.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 72-96 hours until dense growth is observed.
-
-
Production Fermentation:
-
Prepare the production medium. Start with a base medium and add supplements as per your experimental design (see Table 1 & 2). A suggested starting point could be a medium similar to those used for other Nonomuraea species.[4][5]
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate in baffled flasks at 28-30°C, 200 rpm for 7-10 days.
-
Sample aseptically at regular intervals (e.g., every 24 hours after day 3) to monitor growth (OD or DCW) and product formation (HPLC).
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
Acidify the whole fermentation broth (e.g., 100 mL) to pH 3.0 using 1M HCl.[1]
-
Extract the acidified broth three times with an equal volume of butyl acetate.[1]
-
Pool the organic (butyl acetate) fractions.
-
Dry the pooled extract over anhydrous sodium sulfate (B86663) and filter.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification by HPLC:
-
Re-dissolve the dried crude extract in a known volume of methanol (B129727) (e.g., 1-2 mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (General Method): A specific validated method for this compound is not publicly available, but a general method for similar compounds can be used as a starting point.[7][8]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is recommended. For example, start with 25% methanol and increase to 100% methanol over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 355 nm, which is an absorbance peak for pyralomicins.[1]
-
-
Quantify by creating a standard curve using a purified this compound standard.
-
Visualizations of Key Pathways and Workflows
Caption: Biosynthetic precursors feeding into the this compound production pathway.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nonomuraea spiralis 832-34 | Type strain | DSM 43555, ATCC 35114, CCM 3426, IFO 14097, IMET 9621, JCM 3286, KCC A-0286, NBRC 14097, NCIB 11633, NRRL B-16098, BCRC 13309, CIP 106923, IMSNU 20101, KCTC 9286, NCIMB 11633, VKM Ac-853, CCRC 13309 | BacDiveID:16546 [bacdive.dsmz.de]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the chemical synthesis of Pyralomicin 2b.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the chemical synthesis of Pyralomicin 2b.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of this compound synthesis: construction of the benzopyranopyrrole core, spiroketal formation, and late-stage glycosylation.
Benzopyranopyrrole Core Synthesis
Problem: Low yield in the cyclization step to form the benzopyranopyrrole core.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | 1. Increase reaction temperature in increments of 10°C. 2. Extend reaction time and monitor by TLC/LC-MS. 3. Use a higher boiling point solvent (e.g., toluene, xylene). | Drive the reaction to completion and improve the yield of the desired cyclized product. |
| Decomposition of starting material or product | 1. Lower the reaction temperature. 2. Use a milder base or catalyst. 3. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). | Minimize degradation and increase the isolated yield of the benzopyranopyrrole core. |
| Suboptimal catalyst or reagent | 1. Screen different Lewis acids or transition metal catalysts. 2. Vary the stoichiometry of the reagents. | Identify more effective reaction conditions for the cyclization, leading to a higher yield. |
Problem: Formation of multiple regioisomers during the annulation reaction.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Lack of regiocontrol | 1. Modify the electronic properties of the substrates with electron-donating or electron-withdrawing groups. 2. Employ a sterically bulky protecting group to direct the reaction to a specific site.[1] | Enhance the regioselectivity of the annulation reaction, favoring the formation of the desired isomer. |
| Thermodynamic vs. kinetic control | 1. Adjust the reaction temperature; lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product. | Isolate the desired regioisomer as the major product by controlling the reaction pathway. |
Spiroketal Formation
Problem: Poor diastereoselectivity in the spiroketalization step.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Equilibration to undesired stereoisomer | 1. Use a milder acid catalyst (e.g., PPTS, CSA). 2. Perform the reaction at a lower temperature. 3. Employ a chelating agent to control the conformation of the acyclic precursor. | Favor the formation of the kinetically controlled, desired diastereomer. |
| Substrate control not effective | 1. Modify the protecting groups on the dihydroxy ketone precursor to influence the transition state geometry. | Enhance the facial selectivity of the cyclization, leading to a higher diastereomeric ratio. |
Late-Stage Glycosylation
Problem: Low yield of the desired β-glycoside and formation of the α-anomer.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Poor reactivity of the aglycone | 1. Increase the excess of the glycosyl donor. 2. Use a more powerful activator (e.g., TMSOTf). 3. Increase the reaction temperature. | Drive the glycosylation reaction to completion and improve the overall yield. |
| Lack of stereocontrol | 1. Employ a glycosyl donor with a participating protecting group at the C2 position (e.g., acetyl, benzoyl) to favor the formation of the 1,2-trans product (β-glycoside). 2. Use a solvent with a high dielectric constant that can stabilize the intermediate oxocarbenium ion and favor Sₙ2-like attack. | Achieve high β-selectivity in the glycosylation reaction. |
| Anomerization of the glycosyl donor | 1. Use freshly prepared glycosyl donor. 2. Add the glycosyl acceptor to the activated glycosyl donor at a low temperature. | Minimize the formation of the undesired α-anomer. |
Problem: Decomposition of the aglycone under glycosylation conditions.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh reaction conditions | 1. Use a milder glycosylation promoter. 2. Perform the reaction at a lower temperature. 3. Screen different solvents. | Preserve the integrity of the complex aglycone and improve the yield of the glycosylated product. |
| Acid-labile protecting groups on the aglycone | 1. Replace acid-sensitive protecting groups with more robust alternatives. 2. Perform the glycosylation under neutral or basic conditions if possible. | Avoid unintended deprotection and decomposition of the aglycone during glycosylation. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable protecting group for the pyrrole (B145914) nitrogen in the benzopyranopyrrole core?
A1: A sulfonyl-based protecting group, such as p-toluenesulfonyl (Ts) or benzenesulfonyl (Bs), is often a good choice. These groups are electron-withdrawing, which can help to modulate the reactivity of the pyrrole ring and are generally stable to a range of reaction conditions.[1] They can be removed under reductive conditions. Another option is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, which can be removed under fluoride-mediated or acidic conditions.[2]
Q2: How can I improve the stereoselectivity of the glycosylation of the sterically hindered phenolic hydroxyl group in the Pyralomicin aglycone?
A2: For sterically hindered phenols, achieving high stereoselectivity can be challenging. Consider the following strategies:
-
Use of a highly reactive glycosyl donor: A glycosyl trichloroacetimidate (B1259523) or a glycosyl donor with a good leaving group can enhance reactivity.
-
Employing a powerful catalyst: Promoters like TMSOTf or BF₃·OEt₂ can be effective.
-
H-bond mediated aglycone delivery (HAD): Introducing a directing group on the glycosyl donor can pre-organize the transition state through hydrogen bonding, leading to higher stereoselectivity.[3]
-
Catalyst selection: Certain catalysts, such as chiral Lewis acids or bifunctional organocatalysts, can influence the stereochemical outcome.[4]
Q3: What are the best practices for the deprotection of silyl (B83357) ethers in the final steps of the synthesis without affecting the glycosidic bond?
A3: The glycosidic bond is susceptible to cleavage under acidic conditions. Therefore, fluoride-based deprotection methods are generally preferred for removing silyl ethers in the presence of glycosides.
-
TBAF (Tetra-n-butylammonium fluoride): This is a common reagent for silyl ether deprotection. The reaction is typically performed in an aprotic solvent like THF.
-
HF-Pyridine: This reagent can be used for the cleavage of more robust silyl ethers. The reaction should be performed in a plastic vessel.
-
Buffered conditions: Using a buffered fluoride (B91410) source, such as TBAF buffered with acetic acid, can help to mitigate potential side reactions.
It is crucial to carefully monitor the deprotection reaction by TLC or LC-MS to avoid over-reaction and potential cleavage of the glycosidic linkage.
Experimental Protocols
General Protocol for Stereoselective β-Glycosylation of a Hindered Phenol
This protocol is a generalized procedure and may require optimization for the specific Pyralomicin aglycone.
-
Preparation: To a solution of the aglycone acceptor (1.0 equiv.) and the glycosyl donor (e.g., a 2-O-acetyl-protected glucosyl trichloroacetimidate, 1.5 equiv.) in anhydrous dichloromethane (B109758) (DCM) at -78°C under an argon atmosphere, add 4Å molecular sieves.
-
Activation: After stirring for 30 minutes, add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv.) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction mixture at -78°C and allow it to slowly warm to -40°C over 2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by the addition of triethylamine.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-glycoside.
Visualizations
Logical Workflow for Troubleshooting Low Glycosylation Yield
Caption: Troubleshooting workflow for low yield in glycosylation.
Decision Pathway for Pyrrole Nitrogen Protecting Group Selection
Caption: Decision tree for pyrrole nitrogen protecting group.
References
Technical Support Center: Optimizing HPLC Conditions for Pyralomicin 2b Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the purification of Pyralomicin 2b.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of complex natural products like this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape | ||
| Peak Tailing | - Secondary interactions between this compound and the stationary phase. - Column overload. - Inappropriate mobile phase pH. | - Add a competitive agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to suppress the ionization of this compound. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase. - Column collapse. | - Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column if it has degraded. |
| Peak Splitting | - Co-elution with an impurity. - Column void or channeling. - Injector issue. | - Optimize the mobile phase gradient to improve separation. - Replace the column. - Ensure the injector is functioning correctly and the sample loop is completely filled. |
| Retention Time Variability | ||
| Drifting Retention Times | - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Replace the column if performance has declined. |
| Sudden Retention Time Shifts | - Change in mobile phase composition. - Large change in column temperature. - Air bubbles in the pump. | - Verify the mobile phase composition and preparation. - Ensure the column temperature is stable. - Degas the mobile phase and prime the pump. |
| Pressure Issues | ||
| High Backpressure | - Blockage in the system (e.g., column frit, tubing). - Particulate matter from the sample. - Mobile phase precipitation. | - Filter the sample before injection. - Flush the system and column in the reverse direction (if permissible by the manufacturer). - Ensure mobile phase components are fully miscible and filtered. |
| Low Backpressure | - Leak in the system. - Pump malfunction. | - Check all fittings for leaks. - Ensure the pump is primed and functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound purification?
A1: For a complex natural product like this compound, a reversed-phase HPLC (RP-HPLC) method is a common and effective starting point. Begin with a C18 column and a gradient elution using water and acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) as the mobile phase. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is often added to improve peak shape.[1][2]
Q2: How do I choose the appropriate HPLC column for this compound purification?
A2: The choice of column depends on the physicochemical properties of this compound. A C18 column is a good first choice for non-polar to moderately polar compounds. If this compound is highly polar, a column with a more polar stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) may provide better retention and selectivity. Consider factors like particle size (3-5 µm for analytical scale) and column dimensions (e.g., 4.6 x 150 mm).
Q3: How can I optimize the mobile phase to improve the resolution of this compound from its impurities?
A3: Mobile phase optimization is critical for achieving good resolution.[1] You can adjust the following parameters:
-
Organic Solvent: Evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks and lower viscosity, while methanol can offer different selectivity.
-
Gradient Profile: Optimize the gradient slope and duration to effectively separate closely eluting compounds. A shallow gradient can improve the resolution of complex mixtures.
-
pH: If this compound has ionizable functional groups, adjusting the mobile phase pH can significantly impact retention and selectivity. Experiment with a pH range where the compound is in a single ionic form.
-
Additives: Small amounts of acids (formic acid, TFA) or buffers can improve peak shape and influence selectivity.
Q4: My this compound peak is very broad. What can I do to improve it?
A4: Broad peaks can be caused by several factors.[3][4] Refer to the "Poor Peak Shape" section in the troubleshooting guide. Additionally, consider the following:
-
Flow Rate: A lower flow rate can sometimes improve peak shape, although it will increase the run time.
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, ensure that this compound is stable at elevated temperatures.
Q5: I am observing ghost peaks in my chromatogram. What are they and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that appear in a chromatogram and are not part of the injected sample. They can originate from contaminated mobile phase, carryover from previous injections, or bleed from the column or system components. To eliminate them, use high-purity solvents, thoroughly clean the injector and system between runs, and ensure the column is properly conditioned.
Experimental Protocols
General Protocol for Analytical RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 355 nm (based on literature for Pyralomicins).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and organic solvent). Filter the sample through a 0.22 µm syringe filter before injection.
This initial method can be optimized by adjusting the gradient, mobile phase composition, and other parameters as described in the troubleshooting and FAQ sections to achieve the desired separation.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues.
Caption: A flowchart for systematic troubleshooting of common HPLC issues.
References
Troubleshooting low bioactivity in Pyralomicin 2b experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyralomicin 2b. The information is presented in a question-and-answer format to directly address common issues encountered during bioactivity experiments.
Troubleshooting Guide: Low Bioactivity of this compound
Low or inconsistent bioactivity is a common challenge in natural product research. This guide provides a systematic approach to troubleshooting experiments with this compound.
Question: We are observing lower than expected or no antibacterial activity with our this compound sample. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to low bioactivity in this compound experiments. Follow this troubleshooting workflow to identify and resolve the issue:
Detailed Troubleshooting Steps:
| Issue Category | Specific Problem | Recommended Action |
| Compound Integrity | Purity and Contamination | Verify the purity of your this compound sample using techniques like HPLC or mass spectrometry. Impurities from synthesis or degradation can interfere with the assay. |
| Storage and Handling | Pyralomicins can be sensitive to light and temperature. Store the compound at the recommended temperature (typically -20°C or lower) in a dark, dry environment. Avoid repeated freeze-thaw cycles. | |
| Solubility and Aggregation | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in aqueous media. Poor solubility can lead to aggregation, reducing the effective concentration. Consider a brief sonication to aid dissolution. | |
| Experimental Protocol | Concentration and Dilution Errors | Double-check all calculations for stock solutions and serial dilutions. Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
| Incubation Time and Temperature | Confirm that the incubation time and temperature are optimal for the specific bacterial strain being tested. Sub-optimal conditions can affect bacterial growth and the apparent activity of the compound. | |
| Assay Conditions | Media Composition | The composition of the culture medium (e.g., pH, presence of certain ions) can influence the activity of antibiotics. Ensure you are using the recommended medium for your bacterial strain and assay type. |
| Inoculum Density | An incorrect bacterial inoculum size can significantly impact the minimum inhibitory concentration (MIC) value. Standardize your inoculum to the recommended density (e.g., using a McFarland standard). | |
| Control Failure | Always include positive (a known effective antibiotic) and negative (vehicle control) controls in your assay. If the positive control does not show the expected activity, there may be an issue with the assay system itself. | |
| Bacterial Strain | Innate/Acquired Resistance | The target bacterial strain may have intrinsic resistance to this compound or may have acquired resistance. Verify the identity and susceptibility profile of your strain. Consider testing against a known sensitive strain. |
| Low Viability | Ensure the bacterial culture is healthy and in the correct growth phase (typically logarithmic phase) for the assay. A culture with low viability will not yield reliable results. | |
| Data Analysis | Incorrect Readout Method | Ensure you are using the appropriate method to measure bacterial growth (e.g., absorbance at 600 nm, fluorescence). |
| Calculation Errors | Carefully review the calculations used to determine MIC or other bioactivity endpoints. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: The precise mechanism of action for this compound has not been definitively established in the literature. However, based on studies of closely related pyrrolomycin antibiotics, the proposed mechanism is the disruption of the bacterial cell's energy metabolism.[1][2][3] Pyrrolomycins act as protonophores, which are molecules that can transport protons across biological membranes.[1][2] This dissipates the proton motive force that is essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.
References
Strategies to enhance the stability of Pyralomicin 2b in solution.
Welcome to the Technical Support Center for Pyralomicin 2b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution during experimental procedures. The following information is based on general principles for glycosylated antibiotics and related microbial metabolites, as direct stability studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a glycosylated microbial metabolite, in solution is likely influenced by several factors common to natural products and antibiotics. These include:
-
pH: The acidity or alkalinity of the solution can catalyze the hydrolysis of the glycosidic bond or other susceptible functional groups within the molecule. For many glycosylated compounds, neutral to slightly acidic pH ranges (pH 5-7) are often optimal for stability.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions, leading to a shorter half-life of the compound in solution.[3] It is generally recommended to store stock solutions at low temperatures (-20°C or -80°C) and to perform experiments at controlled room temperature or on ice when possible.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation, especially in molecules with chromophores.[4][5] It is advisable to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of sensitive functional groups. The use of degassed solvents or the addition of antioxidants may be considered for long-term storage.
-
Enzymatic Degradation: If working with crude extracts or in non-sterile conditions, enzymes present in the solution could potentially degrade this compound.
Q2: What is the recommended solvent for dissolving and storing this compound?
Q3: How should I prepare a working solution of this compound for my experiments?
A3: To prepare a working solution, it is recommended to thaw the frozen stock solution on ice. The required volume of the stock solution should then be diluted with the appropriate pre-chilled experimental buffer or medium to the final desired concentration. It is best to prepare fresh working solutions for each experiment to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light. |
| Degradation in working solution | 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the time the working solution is kept at room temperature or 37°C. Keep solutions on ice whenever possible. 3. Evaluate the stability of this compound in your specific experimental medium by incubating it for the duration of your assay and then testing its activity. |
| pH instability | 1. Measure the pH of your final working solution. 2. If the pH is outside the optimal range (inferred to be pH 5-7), consider using a different buffer system. |
Issue 2: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Decrease the final concentration of this compound in the aqueous solution. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it is compatible with your experimental system. 3. Use sonication or gentle vortexing to aid dissolution. |
| "Salting out" effect | 1. If using a high salt concentration buffer, try diluting the stock solution in a low salt buffer first before adding it to the final high salt buffer. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a hypothetical glycosylated antibiotic with properties similar to this compound. Note: This data is for demonstration purposes and has not been experimentally validated for this compound.
Table 1: Effect of pH on the Stability of a Glycosylated Antibiotic in Aqueous Solution at 25°C
| pH | Half-life (t1/2) in hours |
| 3.0 | 12 |
| 5.0 | 72 |
| 7.0 | 48 |
| 9.0 | 8 |
Table 2: Effect of Temperature on the Stability of a Glycosylated Antibiotic in Aqueous Solution at pH 7.0
| Temperature (°C) | Half-life (t1/2) in hours |
| 4 | 168 |
| 25 | 48 |
| 37 | 18 |
Table 3: Effect of Light Exposure on the Stability of a Glycosylated Antibiotic in Aqueous Solution at pH 7.0 and 25°C
| Condition | Half-life (t1/2) in hours |
| Dark (Amber vial) | 48 |
| Ambient Light | 24 |
| UV Light (254 nm) | 2 |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in a Buffered Solution
Objective: To determine the approximate stability of this compound in a specific buffer at a given temperature.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS/MS system
-
Incubator or water bath
-
Amber vials
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the chosen aqueous buffer. Prepare enough volume for all time points.
-
Incubation: Dispense the working solution into several amber vials. Place the vials in an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator.
-
Sample Analysis: Immediately analyze the sample by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time. Calculate the degradation rate constant and the half-life (t1/2) of the compound under the tested conditions.
Protocol 2: Analysis of this compound Concentration by HPLC
Objective: To quantify the concentration of this compound in solution.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (likely in the range of 254-350 nm due to the benzopyranopyrrole chromophore).
-
Column Temperature: 30°C
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the same solvent as the samples.
-
Sample Preparation: If necessary, dilute the experimental samples to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
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Quantification: Integrate the peak area corresponding to this compound. Generate a standard curve by plotting peak area versus concentration for the standards. Use the linear regression equation from the standard curve to calculate the concentration of this compound in the experimental samples.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Putative degradation pathways for this compound.
References
- 1. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Pyralomicin Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of pyralomicins from biomass.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of pyralomicins.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Pyralomicins | Inefficient Cell Lysis: The biomass has not been adequately disrupted to release the intracellular pyralomicins. | Ensure complete cell lysis by optimizing physical methods (e.g., sonication, bead beating) or enzymatic digestion. For actinomycetes like Nonomuraea spiralis, thorough homogenization is crucial. |
| Incorrect pH: The extraction buffer pH is not optimal for pyralomicin solubility and stability. Pyralomicins are known to be extracted under acidic conditions. | Acidify the culture medium to approximately pH 3 with an acid like HCl before solvent extraction.[1] Monitor the pH throughout the process. | |
| Suboptimal Solvent Selection: The solvent used for extraction has poor solubility for pyralomicins. | Butyl acetate (B1210297) is a commonly used and effective solvent for pyralomicin extraction.[1] If yields are low, consider exploring other solvents with similar polarity. A systematic solvent screening is recommended. | |
| Compound Degradation: Pyralomicins may be sensitive to temperature, pH, or light, leading to degradation during extraction. | Maintain low temperatures (e.g., 4°C) during the extraction process. Avoid prolonged exposure to harsh pH conditions and light. The stability of related compounds can be highly dependent on pH and temperature. | |
| Presence of Impurities in the Extract | Co-extraction of Other Metabolites: The extraction solvent is not selective enough and is co-extracting other compounds from the biomass. | Employ a multi-step extraction or purification strategy. After the initial extraction, use techniques like column chromatography (e.g., silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC) for further purification. |
| Contamination from Media Components: Components from the culture medium are being carried over into the final extract. | Ensure thorough separation of the biomass from the culture medium before extraction. Centrifugation and washing of the cell pellet can help minimize this. | |
| Difficulty in Downstream Processing (e.g., Crystallization) | Presence of Oils or Lipids: Lipophilic impurities can interfere with crystallization and other purification steps. | A defatting step using a non-polar solvent like hexane (B92381) prior to the main extraction can remove interfering lipids. |
| Inappropriate Solvent System for Crystallization: The solvent system used is not conducive to pyralomicin crystal formation. | Experiment with different solvent systems and ratios to find the optimal conditions for crystallization. Anti-solvent addition is a common technique to induce crystallization. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting protocol for pyralomicin extraction from Nonomuraea spiralis?
A common and effective starting protocol involves:
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Culturing Nonomuraea spiralis in a suitable production medium.
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Acidifying the culture broth to pH 3 using HCl.
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Separating the mycelia and other solids from the broth via centrifugation.
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Extracting the acidified culture medium multiple times with an equal volume of butyl acetate.
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Drying the combined butyl acetate fractions (e.g., with sodium sulfate), followed by filtration and evaporation to yield the crude extract.
2. How can I monitor the presence and purity of pyralomicins during the extraction process?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring pyralomicins. For TLC, a mobile phase such as butanol-ethanol-water (9:7:4) can be used, with visualization under UV light or with a suitable staining reagent. For HPLC, a C18 column with a methanol-water gradient is typically employed, with detection at 355 nm. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for confirmation of the molecular weight of the pyralomicins.
3. My pyralomicin extract is a complex mixture. What are the recommended purification strategies?
For complex extracts, a multi-step purification approach is recommended. Following the initial solvent extraction, column chromatography using silica gel is a common first step. Subsequent purification can be achieved using preparative HPLC with a C18 column. The choice of mobile phase and gradient will need to be optimized for the specific pyralomicin analogues being targeted.
4. What are the key factors to consider for optimizing pyralomicin extraction yield?
Several factors can influence the extraction yield:
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Biomass condition: The growth phase of the microorganism can significantly impact the production of secondary metabolites like pyralomicins.
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Extraction solvent: The choice of solvent and its purity are critical.
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pH: Maintaining an acidic pH is crucial for efficient extraction.
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Temperature: Lower temperatures are generally preferred to minimize degradation.
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Extraction time: Sufficient time must be allowed for the solvent to penetrate the biomass and for the pyralomicins to partition into the solvent phase.
5. How stable are pyralomicins in solution?
While specific stability data for pyralomicins is not extensively published, related antibiotic compounds can be susceptible to degradation at non-optimal pH and elevated temperatures. It is advisable to store extracts and purified pyralomicins at low temperatures (e.g., -20°C or -80°C) and to minimize freeze-thaw cycles. For short-term storage, refrigeration at 4°C is acceptable.
Experimental Protocols
Protocol 1: Small-Scale Extraction of Pyralomicins for Analytical Purposes
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Culture and Harvest: Grow Nonomuraea spiralis in 100 mL of production medium to the desired growth phase.
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Acidification: Adjust the pH of the culture broth to 3.0 with 1M HCl.
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Centrifugation: Centrifuge the acidified culture at 4000 x g for 15 minutes to pellet the mycelia.
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Extraction: Decant the supernatant and extract it three times with 100 mL of butyl acetate in a separatory funnel.
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Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude extract.
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Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis by TLC or LC-MS.
Protocol 2: Purification of Pyralomicins by Column Chromatography
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Column Preparation: Pack a glass column with silica gel 60 in a suitable non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude pyralomicin extract in a minimal amount of the non-polar solvent and load it onto the column.
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Elution: Elute the column with a stepwise or gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
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Fraction Collection: Collect fractions and analyze each fraction for the presence of pyralomicins using TLC or HPLC.
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Pooling and Concentration: Combine the fractions containing the desired pyralomicin(s) and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow for Pyralomicin Extraction and Purification
Caption: Workflow for pyralomicin extraction and purification.
Troubleshooting Logic for Low Pyralomicin Yield
Caption: Troubleshooting decision tree for low pyralomicin yield.
References
Addressing solubility issues of Pyralomicin 2b in biological assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues of Pyralomicin 2b in biological assays. The following information is designed for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a potential issue?
This compound is a member of the pyralomicin class of antibiotics, which are complex natural products.[1][2] Like many complex natural products, this compound is predicted to have limited aqueous solubility due to its intricate and largely hydrophobic structure. This poor solubility can lead to several issues in biological assays, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable experimental data.[3][4]
Q2: I observed a precipitate after adding this compound to my aqueous assay buffer. What should I do?
This is a common sign that the concentration of this compound has exceeded its solubility limit in the aqueous buffer. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
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Visual Confirmation: First, visually inspect your stock solution and the final assay solution for any turbidity, cloudiness, or visible precipitate.
-
Solubility Limit: The observed precipitation indicates you have surpassed the compound's kinetic or thermodynamic solubility in your specific assay medium.[4]
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Concentration Reduction: The most immediate solution is to lower the final concentration of this compound in your assay to a point where no precipitation occurs.
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Stock Solution Check: Ensure your this compound stock solution is fully dissolved and has not precipitated during storage, especially after freeze-thaw cycles.
A logical workflow for addressing precipitation is outlined below:
Caption: Troubleshooting workflow for observed precipitation of this compound.
Q3: What are the recommended solvents for preparing a high-concentration stock solution of this compound?
Due to its presumed hydrophobic nature, organic solvents are recommended for preparing a stock solution of this compound.
-
Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent with high solubilizing power for a broad range of compounds and is a suitable first choice.
-
Alternatives: If DMSO is not compatible with your experimental system, other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered.
Important Consideration: The final concentration of the organic solvent in the biological assay should be kept to a minimum (typically ≤1%, but ideally <0.5%) to avoid solvent-induced artifacts or toxicity. It is crucial to determine the tolerance of your specific assay to the chosen solvent.
Q4: My experiment requires a higher concentration of this compound than is soluble in my assay buffer, even with a low percentage of DMSO. What can I do?
If reducing the concentration is not an option, several techniques can be employed to enhance the apparent solubility of hydrophobic compounds like this compound.
Solubility Enhancement Techniques:
-
Co-solvents: Using a mixture of water-miscible solvents can increase solubility. Common co-solvents include polyethylene (B3416737) glycol (PEG) 300 or 400 and propylene (B89431) glycol.
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the buffer can increase its solubility by protonating or deprotonating the molecule.
-
Excipients: The use of excipients like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Polymeric Micelles: Biocompatible polymers such as PEG-PLGA can form micelles that encapsulate hydrophobic drugs, enhancing their solubility in aqueous solutions.
The selection of a suitable solubilization method depends on the specific requirements and constraints of your biological assay.
Data Presentation: Solubility of this compound (Hypothetical Data)
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | < 0.01 | 25 |
| PBS (pH 7.4) | < 0.01 | 25 |
| DMSO | > 50 | 25 |
| Ethanol | ~10 | 25 |
| Methanol | ~5 | 25 |
| DMF | > 50 | 25 |
Table 2: Effect of Co-solvents on Apparent Aqueous Solubility of this compound in PBS (pH 7.4)
| Co-solvent System (in PBS) | This compound Solubility (µg/mL) |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 10% PEG 400 | 15 |
| 20% Propylene Glycol | 12 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Add the appropriate volume of anhydrous, research-grade DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution to 30-37°C for 5-10 minutes and vortex again. Avoid excessive heat, which could degrade the compound.
-
Once the solution is clear and free of particulates, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
The workflow for preparing a stock solution is illustrated below:
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Determining the Maximum Soluble Concentration in Assay Buffer
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Add a small, fixed volume of each DMSO dilution to your assay buffer (e.g., 1 µL into 99 µL of buffer to achieve a 1% DMSO concentration).
-
Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).
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Visually inspect each sample for the highest concentration that remains clear and free of precipitate. This is your approximate maximum soluble concentration under these conditions.
Signaling Pathway Visualization
While the specific signaling pathway inhibited by this compound is not detailed in the provided search results, its biosynthesis involves a complex interplay of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). The antibacterial mechanism of action is thought to be dependent on the number and position of chlorine atoms and the nature of the glycone moiety.
Below is a generalized diagram representing a hypothetical mechanism of action where this compound inhibits a key signaling pathway.
Caption: Hypothetical mechanism of action for this compound.
References
How to prevent degradation of Pyralomicin 2b during storage?
This technical support center provides guidance on the prevention of degradation of Pyralomicin 2b during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C or below. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How sensitive is this compound to light?
A2: this compound contains a chromone (B188151) structure, which can be susceptible to photodegradation. It is crucial to protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil. All handling and experimental procedures should be carried out under subdued light conditions whenever possible.
Q3: What is the optimal pH for storing this compound in solution?
A3: this compound contains a glycosidic bond, which is susceptible to hydrolysis under acidic conditions. Therefore, it is recommended to store solutions of this compound in a neutral or slightly basic buffer (pH 7-8). Avoid acidic conditions to prevent cleavage of the glycosidic linkage and subsequent loss of biological activity.
Q4: Can I store this compound as a solid or in solution?
A4: For long-term stability, it is best to store this compound as a solid (lyophilized powder) under desiccated conditions. If you need to store it in solution, use a suitable anhydrous solvent such as DMSO for stock solutions, which should be stored at -20°C or -80°C. For aqueous solutions for experimental use, prepare them fresh and use them promptly.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its structure, which includes a benzopyranopyrrole core and a glycosidic bond, the primary degradation pathways are likely to be:
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Hydrolysis: Cleavage of the glycosidic bond, especially under acidic conditions, separating the sugar moiety from the aglycone.
-
Oxidation: The phenolic and pyrrole (B145914) moieties may be susceptible to oxidation, leading to the formation of quinone-like structures or other oxidized byproducts.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from a new aliquot of solid material. 3. Perform a stability check of your stock solution using a validated analytical method (e.g., HPLC). |
| Change in color of the solid or solution | This may indicate oxidation or other chemical degradation. | 1. Discard the discolored material. 2. Review storage procedures to ensure protection from light and oxygen (consider storing under an inert atmosphere like argon or nitrogen). |
| Precipitate formation in stock solution upon thawing | The compound may have limited solubility at lower temperatures or the solvent may have absorbed water. | 1. Gently warm the solution to room temperature and vortex to redissolve. 2. If precipitation persists, sonicate briefly. 3. Ensure the use of anhydrous solvents and proper sealing to prevent moisture absorption. |
| Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC) | This is a strong indicator of degradation. | 1. Identify the degradation products if possible using techniques like LC-MS. 2. Conduct a forced degradation study to understand the degradation profile and confirm the identity of the degradants.[1][2] |
Quantitative Data on Stability
The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended as a guideline and actual stability may vary.
| Storage Condition | Duration | Percent Purity Remaining (Illustrative) |
| Solid, -20°C, Dark, Desiccated | 12 months | >98% |
| Solid, 4°C, Dark, Desiccated | 12 months | ~95% |
| Solid, 25°C, Light Exposure | 1 month | <80% |
| Solution in DMSO, -20°C, Dark | 6 months | ~97% |
| Aqueous Solution (pH 5), 25°C, Dark | 24 hours | ~85% |
| Aqueous Solution (pH 7.4), 25°C, Dark | 24 hours | >95% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the initial solvent before analysis.
-
Photodegradation: Expose a solution of this compound (e.g., in quartz cuvettes) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol for Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).
2. Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 30 minutes) to separate the parent compound from its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Inject the mixture of stressed samples.
-
Optimize the gradient, mobile phase composition (e.g., trying methanol (B129727) instead of acetonitrile, or using a different pH buffer), and column type to achieve baseline separation of the parent peak from all degradation peaks.[2][6][7]
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. scispace.com [scispace.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
Optimizing culture conditions for maximal pyralomicin production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the culture conditions to achieve maximal pyralomicin production from Nonomuraea spiralis.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for pyralomicin production?
A1: Pyralomicin is produced by the bacterium Nonomuraea spiralis (strain IMC A-0156), which was previously classified as Microtetraspora spiralis.
Q2: What are the key nutritional precursors for pyralomicin biosynthesis?
A2: The biosynthesis of pyralomicin involves the condensation of several key precursors. The benzopyranopyrrole core is derived from two acetate (B1210297) units, one propionate (B1217596) unit, and the amino acid proline. The cyclitol moiety is synthesized from glucose metabolites.[1]
Q3: What are the general optimal physical parameters for fermentation?
A3: While specific optimization is recommended for your laboratory conditions, a general starting point for Nonomuraea spiralis cultivation includes a neutral initial pH of 7.4 for the culture media and an incubation temperature of 30°C.[2] Agitation should be maintained at approximately 200 rpm to ensure adequate aeration and nutrient distribution.
Q4: How can I visually identify pyralomicin production in the culture?
A4: The production of pyralomicins is often associated with a noticeable color change in the culture. The bacterial mycelium may turn a light pink color, while the production medium can develop a purple to wine-red coloration.[2][3]
Q5: Is there a known regulatory gene that controls pyralomicin biosynthesis?
A5: Yes, the biosynthetic gene cluster for pyralomicin (prl) has been identified. Within this cluster, a gene designated as prlZ is predicted to be involved in the regulation of pyralomicin biosynthesis.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Pyralomicin Yield | - Inappropriate media composition.- Suboptimal pH of the medium.- Incorrect incubation temperature.- Insufficient aeration or agitation.- Strain degradation or mutation. | - Prepare the seed and production media precisely as per the protocols provided.- Adjust the initial pH of the media to 7.4 before sterilization.[2]- Ensure the incubator is calibrated to maintain a constant temperature of 30°C.[2]- Use baffled flasks and a shaker speed of 200 rpm to improve oxygen transfer.[2]- Revive a fresh culture from a cryopreserved stock. |
| Inconsistent Batch-to-Batch Production | - Variability in raw material quality (e.g., soy flour, yeast extract).- Inconsistent inoculum size or age.- Fluctuations in fermentation parameters (pH, temperature). | - Use high-quality, consistent sources for all media components.- Standardize the inoculum preparation, ensuring a consistent cell density and transfer volume (10% v/v).[2]- Closely monitor and control pH, temperature, and agitation in all fermentation runs. |
| Foaming in Bioreactor | - High protein content in the medium (e.g., soy flour, bacto-soytone).- High agitation rates. | - Add a few drops of a sterile antifoaming agent, such as silicone oil, to the medium before sterilization.[2] |
| Contamination of Culture | - Non-sterile equipment or media.- Improper aseptic technique during inoculation. | - Ensure all flasks, media, and instruments are properly sterilized.- Perform all inoculations and transfers in a laminar flow hood using strict aseptic techniques. |
Experimental Protocols
Protocol 1: Preparation of Seed Culture Medium
This protocol outlines the preparation of the seed medium for the initial growth of Nonomuraea spiralis.
Components for 1 Liter of Seed Medium:
| Component | Concentration (g/L) |
| D-Galactose | 20 |
| Dextrin | 20 |
| Bacto-Soytone | 10 |
| Corn Steep Liquor | 5 |
| (NH₄)₂SO₄ | 2 |
| CaCO₃ | 2 |
| Silicone Oil | 1-2 drops |
Procedure:
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Dissolve all components in 900 mL of distilled water.
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Adjust the pH to 7.4 using NaOH or HCl.
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Bring the final volume to 1 liter with distilled water.
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Dispense into flasks and sterilize by autoclaving.
Protocol 2: Preparation of Production Medium
This protocol details the composition of the medium used for the main fermentation and production of pyralomicin.
Components for 1 Liter of Production Medium:
| Component | Concentration (g/L) |
| Potato Starch | 30 |
| Soy Flour | 15 |
| Corn Steep Liquor | 5 |
| Yeast Extract | 2 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 0.3 |
| CoCl₂ | 0.01 |
| CaCO₃ | 3 |
| Silicone Oil | 1-2 drops |
Procedure:
-
Dissolve all components in 900 mL of distilled water.
-
Adjust the pH to 7.4 using NaOH or HCl.
-
Bring the final volume to 1 liter with distilled water.
-
Dispense into baffled flasks and sterilize by autoclaving.
Protocol 3: Two-Stage Fermentation for Pyralomicin Production
This protocol describes the complete workflow from inoculation to harvest.
Procedure:
-
Seed Culture: Inoculate the sterile seed medium with a fresh culture of Nonomuraea spiralis IMC A-0156. Incubate at 30°C with shaking at 200 rpm for 5-7 days.[2]
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Production Culture: Transfer 10% (v/v) of the seed culture to the sterile production medium.[2]
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Incubation: Incubate the production culture at 30°C with shaking at 200 rpm for an additional 5-7 days.[2] Monitor for the characteristic pink mycelium and purple/wine-red broth color.
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Harvesting: After the incubation period, proceed to the extraction protocol.
Protocol 4: Extraction and Quantification of Pyralomicin
This protocol provides a method for extracting and preparing pyralomicin for analysis.
Procedure:
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Acidify the harvested culture broth to pH 3 using HCl.[2]
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Separate the mycelia and other precipitates from the culture medium by centrifugation at 1,400 x g.[2]
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Extract the acidified supernatant three times with an equal volume of butyl acetate.[2]
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Pool the organic phases and evaporate to dryness under reduced pressure.
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Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis.
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Analyze the extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for quantification of pyralomicin.[2]
Visualizations
Caption: Simplified pyralomicin biosynthesis pathway.
Caption: Pyralomicin production experimental workflow.
References
Technical Support Center: Optimizing Pyralomicin 2b NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Pyralomicin 2b in NMR spectroscopy.
Troubleshooting Guides
This section addresses specific issues that may arise during NMR analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My ¹H NMR spectrum of this compound shows broad peaks and poor resolution. What are the likely causes and how can I fix this?
A1: Broad peaks in the NMR spectrum of a natural product like this compound can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
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Poor Shimming: The homogeneity of the magnetic field is crucial for sharp signals. Improper shimming leads to a non-homogeneous field and broadened lineshapes.[1] Solution: Carefully re-shim the spectrometer before acquiring your spectrum.
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High Sample Concentration: A high concentration of this compound can increase the viscosity of the solution and promote intermolecular interactions, both of which can lead to peak broadening.[1] Solution: Try diluting your sample.
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[1] Solution: Consider adding a chelating agent like EDTA to your sample to sequester any paramagnetic ions.
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Solid Particles in the Sample: Suspended solid particles can disrupt the magnetic field homogeneity. Solution: Ensure your sample is fully dissolved and filter it before transferring it to the NMR tube.[1]
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Molecular Aggregation: this compound, being a relatively complex molecule, might self-aggregate at higher concentrations, leading to broader signals. Solution: Besides dilution, consider acquiring the spectrum at a higher temperature to disrupt aggregates.
Q2: The signal-to-noise ratio (S/N) in my this compound spectrum is very low, making it difficult to identify smaller peaks. How can I improve this?
A2: A low signal-to-noise ratio can obscure important structural details. Here are several approaches to enhance the S/N:
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Increase the Number of Scans (NS): Acquiring more scans and averaging them will increase the signal intensity relative to the noise. The S/N ratio ideally increases with the square root of the number of scans.
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Optimize the Relaxation Delay (d1): For quantitative analysis, a longer relaxation delay (e.g., 2-5 seconds) allows protons to fully relax between pulses, leading to more accurate integrals and potentially better signal.[1]
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Check the Sample Concentration: While very high concentrations can be detrimental, a sample that is too dilute will naturally have a low S/N. There is an optimal concentration range that may require some experimentation to find.
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Use a Cryoprobe: If available, a cryogenically cooled probehead significantly enhances sensitivity, allowing for the acquisition of high-quality spectra on smaller sample quantities in less time.
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Optimize Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample.
Q3: I am observing overlapping signals in the aromatic or other crowded regions of the this compound spectrum. What strategies can I use to resolve these peaks?
A3: Signal overlap is a common challenge with complex molecules. Here are some effective strategies:
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Use a Different Solvent: Changing the NMR solvent can alter the chemical shifts of protons due to different solvent-solute interactions. For instance, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ or acetone-d₆ can often resolve overlapping peaks.[2]
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Acquire the Spectrum at a Higher Magnetic Field: Higher field strength spectrometers increase the chemical shift dispersion, spreading out the peaks and reducing overlap.
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Two-Dimensional (2D) NMR Experiments: Techniques like COSY, TOCSY, HSQC, and HMBC can help to resolve individual signals by spreading them into a second dimension. For example, an HSQC experiment correlates proton signals with their directly attached carbons, often resolving protons that overlap in the 1D spectrum.
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Resolution Enhancement Functions: Post-acquisition processing using weighting functions like the Lorentzian-to-Gaussian transformation can artificially narrow the linewidths, but should be used with caution as they can introduce artifacts.[3]
Frequently Asked Questions (FAQs)
Q: What is a good starting concentration for a ¹H NMR sample of this compound?
A: For a standard 500 or 600 MHz spectrometer, a concentration range of 5-15 mg of this compound in 0.5-0.7 mL of deuterated solvent is a good starting point. The optimal concentration will depend on the molecular weight of this compound and the sensitivity of the instrument.
Q: Which deuterated solvent is best for this compound?
A: The choice of solvent depends on the solubility of this compound. Common solvents for natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). It is advisable to test solubility in a few different solvents. If peaks are overlapping, trying a different solvent can also be a resolution enhancement strategy.[2]
Q: How can I confirm the presence of exchangeable protons (e.g., -OH, -NH) in the structure of this compound?
A: To identify exchangeable protons, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. The peaks corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.[2]
Q: My baseline is distorted (rolling or curved). How can I correct it?
A: Baseline distortions can arise from instrumental imperfections or issues with the initial data points of the FID.[1] Most NMR processing software has functions for baseline correction. Common methods include polynomial fitting and the Whittaker smoother algorithm.[1]
Data Presentation
The following table summarizes key acquisition parameters that can be optimized to improve spectral resolution for this compound.
| Parameter | Recommended Value/Action | Rationale for Improving Resolution |
| Shimming | Re-shim before each experiment | Maximizes magnetic field homogeneity, leading to sharper lines.[1] |
| Sample Concentration | 5-15 mg / 0.5-0.7 mL (adjust as needed) | Avoids peak broadening due to high viscosity or aggregation.[1] |
| Solvent | Test different deuterated solvents | Can change chemical shifts and resolve overlapping signals.[2] |
| Number of Scans (NS) | Increase for low S/N | Improves signal-to-noise ratio. |
| Relaxation Delay (d1) | 1-5 seconds | Allows for full relaxation of nuclei, leading to sharper signals and accurate integration. |
| Acquisition Time (AQ) | 2-4 seconds | Longer acquisition time leads to better digital resolution. |
| Temperature | Variable (e.g., 298 K, 308 K) | Can disrupt molecular aggregation and sharpen peaks. |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
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Weigh approximately 5-15 mg of purified this compound directly into a clean, dry vial.
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Add 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
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Gently vortex or sonicate the sample until the compound is fully dissolved.
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If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
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Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
2. Standard ¹H NMR Experiment Setup
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Insert the prepared sample of this compound into the NMR spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Calibrate the 90° pulse width for your sample.
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Set the appropriate spectral width to encompass all expected proton signals.
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Set the key acquisition parameters, such as the number of scans (start with 8 or 16), relaxation delay (e.g., 2 seconds), and acquisition time (e.g., 3 seconds).
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Acquire the spectrum.
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Process the acquired FID by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Mandatory Visualization
Caption: Troubleshooting workflow for poor NMR resolution.
References
Validation & Comparative
Unveiling the Antibacterial Potential of Pyralomicin 2b: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Pyralomicin 2b, a member of the pyralomicin class of antibiotics. While specific quantitative data on the antibacterial spectrum of this compound is not extensively available in the public domain, this document provides a framework for its evaluation, including standardized experimental protocols and data presentation formats. The information presented herein is based on the general characteristics of the pyralomicin antibiotic family, to which this compound belongs.
Overview of Pyralomicin Antibiotics
Pyralomicins are a group of antibiotics produced by the actinomycete Microtetraspora spiralis.[1] These compounds are noted for their activity against a variety of bacteria, with particular efficacy observed against Micrococcus luteus. The antibacterial potency of pyralomicins appears to be closely linked to their chemical structure, specifically the number and placement of chlorine atoms and the composition of the glycone moiety.
Antibacterial Spectrum of this compound: A Call for Data
Table 1: Comparative Antibacterial Spectrum of this compound (Hypothetical Data)
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | Data not available | 1 | 2 |
| Enterococcus faecalis ATCC 29212 | Positive | Data not available | 2 | 2 |
| Streptococcus pneumoniae ATCC 49619 | Positive | Data not available | 0.5 | 1 |
| Escherichia coli ATCC 25922 | Negative | Data not available | >256 | >256 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | Data not available | >256 | >256 |
| Klebsiella pneumoniae ATCC 13883 | Negative | Data not available | >256 | >256 |
Note: The MIC values for Vancomycin and Linezolid are representative and may vary. The table is intended to serve as a template for future comparative studies.
Experimental Protocols for Antibacterial Susceptibility Testing
To determine the antibacterial spectrum of this compound, standardized in vitro susceptibility testing methods should be employed. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Materials:
- This compound (and other comparator antibiotics)
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- 96-well microtiter plates
- Bacterial strains for testing
- Spectrophotometer
- Incubator
2. Procedure:
- Preparation of Antibiotic Stock Solutions: Prepare a stock solution of this compound and other comparator antibiotics in a suitable solvent at a high concentration.
- Preparation of Microtiter Plates:
- Dispense 50 µL of sterile MHB into all wells of a 96-well plate.
- Add 50 µL of the antibiotic stock solution to the first well of each row to be tested.
- Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will create a gradient of antibiotic concentrations.
- Preparation of Bacterial Inoculum:
- Culture the test bacteria overnight on an appropriate agar (B569324) plate.
- Select several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).
- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- Reading the Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential tools for visualizing complex processes. Below are examples of how Graphviz (DOT language) can be used to represent an experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for MIC determination.
While the precise mechanism of action for this compound is not definitively established, many antibiotics function by disrupting critical cellular processes such as protein synthesis. The following diagram illustrates a generalized pathway of bacterial protein synthesis inhibition.
Caption: Hypothetical inhibition of protein synthesis.
Conclusion
This compound, as part of the broader pyralomicin family, holds promise as an antibacterial agent. However, a comprehensive understanding of its specific antibacterial spectrum and a direct comparison with existing antibiotics are contingent upon the availability of robust, quantitative in vitro susceptibility data. The protocols and frameworks provided in this guide are intended to facilitate and standardize future research efforts to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to conduct comprehensive MIC testing against a diverse panel of bacterial pathogens to populate the comparative data tables and provide a clearer picture of its clinical utility.
References
Unveiling the Potency of Pyralomicin 2b: A Comparative Analysis of Pyralomicin Analogs
A detailed examination of the pyralomicin family of antibiotics reveals key structural determinants for their antibacterial activity. This guide provides a comparative analysis of Pyralomicin 2b and its analogs, supported by available data, to inform researchers and drug development professionals on their potential as antimicrobial agents.
The pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis. They are characterized by a unique benzopyranopyrrole chromophore and are categorized into two main series. The pyralomicin 1 series (analogs 1a-1d) possesses a C7-cyclitol moiety, while the pyralomicin 2 series (analogs 2a-2c) is distinguished by a glucose unit. This structural variation, along with differences in chlorination and methylation patterns, significantly influences their biological activity.
Comparative Antibacterial Performance
A key finding is that pyralomicins containing the C7-cyclitol ring (series 1) generally exhibit more potent antibacterial activity than their glucose-containing counterparts (series 2). For instance, Pyralomicin 1c, which features an unmethylated cyclitol group, has been reported to be more active than its glucosyl analog, Pyralomicin 2c.[1][2] Furthermore, methylation of the cyclitol moiety, as seen in Pyralomicin 1a, also appears to reduce antibacterial potency compared to the unmethylated Pyralomicin 1c.[1][2]
This suggests that the C7-cyclitol moiety plays a crucial role in the antimicrobial action of these compounds. The precise contribution of the glucose moiety in this compound to its overall activity profile warrants further investigation through direct comparative studies.
Table 1: Qualitative Comparison of Antibacterial Activity of Selected Pyralomicin Analogs
| Compound | Glycone Moiety | Key Structural Feature | Relative Antibacterial Potency |
| Pyralomicin 1c | C7-Cyclitol | Unmethylated Cyclitol | High |
| Pyralomicin 2c | Glucose | Glucosyl Moiety | Lower than 1c |
| Pyralomicin 1a | C7-Cyclitol | 4'-O-methylated Cyclitol | Lower than 1c |
| This compound | Glucose | Glucosyl Moiety | Data not available |
Experimental Protocols
The evaluation of the antibacterial activity of pyralomicin analogs is typically conducted using standardized methods for determining the Minimum Inhibitory Concentration (MIC). The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Broth Microdilution Susceptibility Testing
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 35°C ± 2°C for 18-24 hours.
- Several well-isolated colonies are selected and suspended in a sterile broth (e.g., Mueller-Hinton broth) or saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Solutions:
- Stock solutions of the pyralomicin analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a known concentration.
- Serial two-fold dilutions of each analog are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the prepared bacterial suspension.
- A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. This is assessed by visual inspection of the microtiter plates.
Mechanism of Action: A Putative Target
While the precise mechanism of action for the pyralomicin class of antibiotics has not been definitively elucidated through direct experimental evidence, their structural similarity to other natural product antibiotics, such as the arylomycins, suggests a potential mode of action. Arylomycins are known to inhibit bacterial type I signal peptidase (SPase), an essential enzyme involved in protein secretion.
The inhibition of SPase disrupts the processing of pre-proteins, leading to an accumulation of unprocessed proteins in the cell membrane and ultimately causing cell death. Given the structural resemblances, it is hypothesized that pyralomicins may also exert their antibacterial effect by targeting this crucial enzyme. Further enzymatic assays are required to confirm this hypothesis.
Below is a diagram illustrating the proposed mechanism of action for pyralomicins, based on the known pathway of SPase inhibition.
Caption: Proposed mechanism of action of pyralomicins.
This diagram illustrates the hypothetical inhibition of bacterial signal peptidase (SPase) by pyralomicins. This disruption of the protein secretion pathway is a potential mechanism for their antibacterial activity.
Conclusion
The pyralomicin family of antibiotics presents a promising area for antimicrobial research. The available data indicates that the C7-cyclitol moiety is a key determinant for enhanced antibacterial activity compared to the glucosyl variants. To fully assess the therapeutic potential of this compound and other analogs, further studies are essential to generate comprehensive quantitative data on their antibacterial spectrum and to definitively elucidate their mechanism of action. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
How does Pyralomicin 2b compare to other antibiotics targeting Gram-positive bacteria?
For Immediate Release
In the ongoing battle against antibiotic resistance, the scientific community continues to explore novel antimicrobial agents. Pyralomicin 2b, a member of the pyralomicin class of antibiotics isolated from Microtetraspora spiralis, represents a unique structural scaffold with potential for development. This guide provides a comparative overview of this compound against established antibiotics targeting Gram-positive bacteria, including vancomycin, daptomycin, and linezolid (B1675486), to offer researchers, scientists, and drug development professionals a data-driven perspective on its potential.
Executive Summary
This compound and its analogs exhibit activity against Gram-positive bacteria. However, a comprehensive evaluation of its efficacy in direct comparison to frontline antibiotics has been limited by the availability of extensive public data. This guide compiles the available information on the activity of pyralomicins and juxtaposes it with the well-documented performance of vancomycin, daptomycin, and linezolid against key Gram-positive pathogens. While direct comparative studies are scarce, this analysis aims to provide a framework for understanding the potential standing of this compound in the landscape of Gram-positive antibacterial therapy.
Mechanism of Action: An Evolving Picture
The precise mechanism of action for this compound has not been fully elucidated. The pyralomicins are characterized by a unique benzopyranopyrrole chromophore, and their biosynthetic pathway involves both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. Some research into similar natural products suggests a potential interaction with bacterial cell membrane processes or inhibition of essential enzymes. Further investigation is required to definitively identify the molecular target of this compound.
In contrast, the mechanisms of action for the comparator antibiotics are well-established:
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[1]
-
Daptomycin: A cyclic lipopeptide that disrupts bacterial cell membrane function in a calcium-dependent manner, leading to ion leakage and cell death.
-
Linezolid: An oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[2]
References
A Guide to Understanding and Evaluating Cross-Resistance with Novel Antibiotics: A Case Study Approach with Pyralomicin 2b
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health challenge. As novel antibiotics like Pyralomicin 2b are discovered, a thorough understanding of their potential for cross-resistance with existing drugs is paramount. Cross-resistance occurs when a single mechanism confers resistance to multiple antimicrobial agents, potentially limiting the clinical utility of a new compound even before its widespread use.[1] This guide provides a framework for evaluating cross-resistance, using the novel antibiotic this compound as a conceptual example.
Currently, there are no publicly available cross-resistance studies for this compound. The information that exists primarily concerns its discovery and chemical structure.[2] Therefore, this document outlines the methodologies and conceptual frameworks that would be employed in such an investigation.
Conceptual Overview of Cross-Resistance
Cross-resistance can arise from several mechanisms within bacteria:
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Target Modification: Alteration of the antibiotic's cellular target (e.g., mutations in ribosomal RNA or DNA gyrase) can reduce the binding affinity of multiple drugs that act on the same site.
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Drug Inactivation: Bacteria may produce enzymes, such as β-lactamases, that can degrade and inactivate entire classes of antibiotics.
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Efflux Pumps: These membrane proteins can actively transport a wide range of structurally diverse antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.
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Reduced Permeability: Changes in the bacterial cell wall or membrane can restrict the entry of multiple types of antibiotics.
Understanding these mechanisms is crucial for predicting and interpreting cross-resistance patterns.
Experimental Protocols for Determining Cross-Resistance
The following outlines a standard experimental workflow for assessing the cross-resistance profile of a new antibiotic like this compound.
Organism Selection
A panel of clinically relevant bacterial strains should be selected. This panel should include:
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Reference (wild-type) strains of key pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae).
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A collection of clinical isolates with well-characterized resistance mechanisms to a variety of antibiotic classes (e.g., β-lactams, fluoroquinolones, aminoglycosides, macrolides). This should include multidrug-resistant (MDR) strains.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Method: Broth microdilution is the standard method. Serial twofold dilutions of this compound and a panel of known antibiotics are prepared in 96-well microtiter plates.
-
Procedure: Each well is inoculated with a standardized bacterial suspension. The plates are incubated for 16-24 hours at 37°C. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
-
Interpretation: An increase in the MIC of this compound against a strain known to be resistant to another antibiotic suggests potential cross-resistance.
Resistance Induction Studies
This experiment assesses the potential for bacteria to develop resistance to this compound and whether this new resistance also confers resistance to other antibiotics.
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Method: A susceptible bacterial strain is serially passaged in the presence of sub-inhibitory (sub-MIC) concentrations of this compound.
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Procedure: With each passage, the bacteria are exposed to gradually increasing concentrations of the antibiotic. This process selects for mutants with reduced susceptibility.
-
Analysis: Once a resistant mutant is isolated (e.g., with a >4-fold increase in MIC), its MIC is then tested against a broad panel of other antibiotics to see if cross-resistance has emerged.
Genetic and Mechanistic Analysis
To confirm the basis of any observed cross-resistance, further investigation is necessary.
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Whole-Genome Sequencing (WGS): The genomes of the resistant mutants are sequenced and compared to the original susceptible strain to identify mutations responsible for resistance.
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Efflux Pump Inhibition Assays: The MIC of this compound is determined in the presence and absence of an efflux pump inhibitor (e.g., CCCP, PAβN). A significant decrease in MIC in the presence of the inhibitor suggests that efflux is a mechanism of resistance.
Data Presentation
While specific data for this compound is unavailable, the results of cross-resistance studies are typically summarized in a table format for clear comparison. The table below is a template illustrating how such data would be presented.
Table 1: Hypothetical Cross-Resistance Profile of this compound against Staphylococcus aureus Strains
| Strain ID | Resistance Phenotype | Mechanism | Ciprofloxacin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Oxacillin MIC (µg/mL) | This compound MIC (µg/mL) |
| ATCC 29213 | Wild-Type | - | 0.5 | 0.25 | 0.25 | X |
| SA-QR-1 | Quinolone-Resistant | gyrA mutation | 32 | 0.25 | 0.25 | Y |
| SA-ERM-1 | Macrolide-Resistant | ermC gene | 0.5 | 128 | 0.25 | Z |
| SA-MRSA-1 | Methicillin-Resistant | mecA gene | 0.5 | 0.25 | 64 | W |
| SA-MDR-1 | Multidrug-Resistant | Efflux Pump | 64 | >256 | 128 | V |
In this hypothetical table, comparing the MIC of this compound (values W, V, Y, Z) against the wild-type MIC (X) would reveal any cross-resistance patterns.
Visualizing Experimental Workflows and Logical Relationships
Diagrams are essential for illustrating complex processes in antibiotic resistance research.
Caption: Experimental workflow for assessing antibiotic cross-resistance.
Caption: Key mechanisms leading to antibiotic cross-resistance.
References
A Comparative Analysis of the Efficacy of Pyralomicin 2b and Pyralomicin 1c
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyralomicin 2b and Pyralomicin 1c, two members of the pyralomicin family of antibiotics. This document synthesizes available data on their structure, mechanism of action, and antibacterial efficacy, and provides standardized experimental protocols for their evaluation.
Structural Differences and Structure-Activity Relationship
Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis. The core structure of pyralomicins is a unique benzopyranopyrrole chromophore. The primary difference between the Pyralomicin 1 and Pyralomicin 2 series lies in the glycosylation of this core.
-
Pyralomicin 1c belongs to the pyralomicin 1 series (1a-1d), which are characterized by the presence of a C7-cyclitol (pseudosugar) moiety attached to the benzopyranopyrrole core.
-
This compound is a member of the pyralomicin 2 series (2a-2c), which are glycosylated with glucose.
This structural divergence in the sugar moiety is a critical determinant of their biological activity.
Comparative Efficacy
Studies have shown that Pyralomicin 1c , which contains the unmethylated cyclitol as the glycone, exhibits more potent antibacterial activity than its glucosyl analogue, Pyralomicin 2c.[1][2] This suggests that the C7-cyclitol moiety is crucial for the enhanced antimicrobial activity of the Pyralomicin 1 series. The antibacterial efficacy of pyralomicins is also influenced by the number and position of chlorine atoms on the benzopyranopyrrole core.[1][2]
Data Presentation
To facilitate a direct comparison, the following table structure is recommended for presenting experimentally determined MIC values. Researchers are encouraged to populate this table with their own experimental data.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Pyralomicin 1c | Micrococcus luteus | Data to be determined |
| Staphylococcus aureus | Data to be determined | |
| Bacillus subtilis | Data to be determined | |
| Escherichia coli | Data to be determined | |
| This compound | Micrococcus luteus | Data to be determined |
| Staphylococcus aureus | Data to be determined | |
| Bacillus subtilis | Data to be determined | |
| Escherichia coli | Data to be determined | |
| Control Antibiotic | e.g., Vancomycin | Insert known values |
Proposed Mechanism of Action
The precise mechanism of action for the pyralomicins has not been fully elucidated. However, their structural similarity to other pyrrole-containing antibiotics like pyrrolomycins and pyoluteorin (B1679884) suggests a likely mode of action. These related compounds are known to function as protonophores.
A proposed mechanism is that pyralomicins insert into the bacterial cell membrane and disrupt the proton motive force by shuttling protons across the membrane. This dissipates the proton gradient that is essential for ATP synthesis and other vital cellular processes, ultimately leading to bacterial cell death.
Caption: Proposed protonophore mechanism of pyralomicins.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and Pyralomicin 1c using the broth microdilution method.
Materials
-
Pyralomicin 1c and this compound
-
Control antibiotic (e.g., Vancomycin)
-
Bacterial strains (e.g., Micrococcus luteus, Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate reader
Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Preparation of Antibiotic Dilutions
-
Prepare stock solutions of Pyralomicin 1c, this compound, and the control antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in the 96-well plates to achieve a range of desired concentrations.
Broth Microdilution Assay
-
Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted antibiotic, resulting in a final volume of 100 µL.
-
Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination.
Biosynthetic Pathway
Pyralomicins are synthesized through a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The benzopyranopyrrole core is assembled from proline, two acetate (B1210297) units, and one propionate (B1217596) unit. The C7-cyclitol moiety of Pyralomicin 1c is derived from glucose metabolites. A key step is the glycosylation of the aglycone with either glucose or the C7-cyclitol, catalyzed by a glycosyltransferase.
Caption: Pyralomicin biosynthetic pathway overview.
Conclusion
While direct quantitative data for the comparative efficacy of this compound and Pyralomicin 1c is lacking in published literature, the available evidence strongly suggests that Pyralomicin 1c, with its C7-cyclitol moiety, is the more potent antibacterial agent. This highlights the critical role of the sugar moiety in the bioactivity of this class of antibiotics. Further research employing standardized methodologies, such as the broth microdilution assay detailed herein, is necessary to quantify the precise differences in their antimicrobial spectra and potency. The probable mechanism of action as protonophores makes the pyralomicins an interesting class of compounds for further investigation in the fight against bacterial infections.
References
Structural Activity Relationship (SAR) Studies of the Pyralomicin Family: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural activity relationships (SAR) within the pyralomicin family of antibiotics. Pyralomicins are a group of natural products isolated from the soil bacterium Nonomuraea spiralis, characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicin 1 series) or a glucose moiety (pyralomicin 2 series)[1]. These compounds have garnered interest due to their activity against various bacteria. This document summarizes the known SAR, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts in their evaluation.
Key Structural Features and Biological Activity
The antibacterial potency of the pyralomicin family is influenced by several key structural modifications:
-
The Glycone Moiety : The nature of the sugar-like component is a critical determinant of activity. Pyralomicins containing an unmethylated cyclitol (pyralomicin 1c) exhibit more potent antibacterial activity compared to their glucosyl analogues (pyralomicin 2c)[1]. This suggests that the C7-cyclitol portion of the molecule plays a significant role in the antimicrobial action.
-
Methylation of the Glycone : Methylation of the cyclitol moiety has been shown to impact biological activity. For instance, the 4'-methylated congener, pyralomicin 1a, is less active than the unmethylated pyralomicin 1c[1].
-
Halogenation : The number and position of chlorine atoms on the benzopyranopyrrole core are also believed to be important for the antibacterial activity of pyralomicins[1].
Quantitative Data Summary
| Compound | Glycone Moiety | Methylation | Relative Antibacterial Potency |
| Pyralomicin 1c | C7-Cyclitol | Unmethylated | High |
| Pyralomicin 1a | C7-Cyclitol | 4'-O-methylated | Moderate |
| Pyralomicin 2c | Glucose | N/A | Low |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR studies of the pyralomicin family. These are generalized protocols based on standard practices in microbiology and pharmacology, as specific protocols for pyralomicins are not detailed in the available literature.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) on a suitable agar (B569324) plate (e.g., Mueller-Hinton agar) and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Pyralomicin Analog Dilutions:
-
Prepare a stock solution of each pyralomicin analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the pyralomicin dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the pyralomicin analog that completely inhibits visible growth of the bacterium.
-
Cytotoxicity Assay (Resazurin-based Assay)
This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HeLa, HepG2).
-
Cell Culture and Seeding:
-
Culture the mammalian cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyralomicin analogs in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours.
-
-
Resazurin (B115843) Assay:
-
Prepare a sterile solution of resazurin (e.g., 0.15 mg/mL in PBS).
-
Add the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (~570 nm) using a microplate reader. The signal is proportional to the number of viable, metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Enzyme Inhibition Assay (Generic Kinase Assay Example)
As the specific molecular target of pyralomicins is not yet identified, a generic kinase inhibition assay protocol is provided as an example of how enzyme inhibition could be measured.
-
Reagents and Buffers:
-
Kinase enzyme of interest.
-
Substrate for the kinase (e.g., a specific peptide).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase assay buffer.
-
Add the pyralomicin analogs at various concentrations.
-
Add the kinase enzyme and incubate for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
-
Detection:
-
Follow the instructions of the specific detection kit being used. This may involve adding the detection reagent and measuring luminescence, fluorescence, or absorbance.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the pyralomicin analog relative to a no-inhibitor control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the SAR study of the pyralomicin family.
References
Validating the role of specific genes in the pyralomicin biosynthetic cluster.
A deep dive into the experimental validation of key genes within the pyralomicin biosynthetic gene cluster, offering a comparative analysis of methodologies and presenting supporting data for researchers in natural product biosynthesis and drug development.
The pyralomicins are a class of antibiotics produced by the soil bacterium Nonomuraea spiralis. Their unique chemical structure, featuring a benzopyranopyrrole core linked to a cyclitol or glucose moiety, has drawn interest for its potential therapeutic applications. The biosynthesis of these complex molecules is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), denoted as the prl cluster. Understanding the precise function of each gene within this cluster is paramount for efforts to engineer the biosynthesis of novel pyralomicin analogs with improved therapeutic properties. This guide provides a comparative overview of the experimental validation of specific genes within the prl cluster, details the methodologies employed, and offers insights into alternative strategies for functional characterization.
Comparison of Validated Genes in the Pyralomicin Biosynthetic Pathway
The prl gene cluster from Nonomuraea spiralis spans approximately 41 kb and contains 27 open reading frames (ORFs) predicted to encode the entire machinery for pyralomicin biosynthesis.[1] To date, definitive functional validation has been published for two key genes, prlA and prlH, which are involved in the biosynthesis of the C7-cyclitol moiety and its attachment to the pyralomicin core.[1]
| Gene | Predicted Function | Experimental Validation Method | Host Organism | Key Result | Reference |
| prlA | 2-epi-5-epi-valiolone synthase | Recombinant Protein Expression & In Vitro Assay | E. coli | Confirmed enzymatic activity in converting sedoheptulose (B1238255) 7-phosphate to 2-epi-5-epi-valiolone. | [1] |
| prlH | N-glycosyltransferase | Targeted Gene Knockout | Nonomuraea spiralis | Abolishment of pyralomicin production in the mutant strain. | [1] |
While direct experimental data for other genes in the prl cluster is not yet available, the functions of homologous genes in the biosynthesis of structurally related compounds like pyoluteorin (B1679884) and pyrrolomycin have been validated. These studies provide a framework for predicting the outcomes of similar experiments on the prl cluster.
| Gene (Homolog) | Predicted Function in Pyralomicin Biosynthesis | Validation Method in Analogous BGC (Pyoluteorin/Pyrrolomycin) | Expected Outcome in Pyralomicin BGC Validation |
| prl NRPS/PKS | Nonribosomal Peptide Synthetase / Polyketide Synthase | Gene Knockout | Abolishment of pyralomicin aglycone biosynthesis. |
| prl Halogenases | Halogenases for chlorination of the pyrrole (B145914) moiety | Gene Knockout | Production of non-halogenated pyralomicin precursors. |
| prl Methyltransferase | O-methyltransferase for cyclitol modification | Gene Knockout | Production of demethylated pyralomicin analogs. |
Diagrams of Experimental Workflows and Biosynthetic Logic
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the validation of genes within the pyralomicin and analogous biosynthetic clusters.
Targeted Gene Knockout via Homologous Recombination in Nonomuraea
This protocol is adapted from methodologies used for gene disruption in actinomycetes.
a. Construction of the Knockout Plasmid:
-
Amplify by PCR two fragments of ~1.5-2 kb corresponding to the upstream (left arm) and downstream (right arm) regions flanking the target gene from N. spiralis genomic DNA.
-
Clone the left and right arms into a suitable vector (e.g., pKC1139 or a similar temperature-sensitive shuttle vector) on either side of an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance, aac(3)IV).
-
The vector should also contain an origin of transfer (oriT) for conjugation.
-
Transform the final knockout construct into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).
b. Intergeneric Conjugation:
-
Grow the E. coli donor strain carrying the knockout plasmid to mid-log phase in LB medium with appropriate antibiotics.
-
Prepare a dense culture of N. spiralis mycelium.
-
Mix the donor E. coli and recipient N. spiralis cultures and plate the mixture onto a suitable medium (e.g., ISP4) supplemented with MgCl2.
-
Incubate the plates to allow conjugation to occur.
c. Selection of Mutants:
-
After incubation, overlay the plates with an antibiotic to select for exconjugants (e.g., nalidixic acid to counter-select E. coli and apramycin to select for N. spiralis that have integrated the resistance cassette).
-
Incubate the plates until resistant colonies appear.
-
To select for double-crossover homologous recombinants (gene knockout), screen the resistant colonies for sensitivity to the antibiotic marker on the vector backbone (if applicable, for temperature-sensitive vectors, this can be done by plating at a non-permissive temperature).
d. Verification of Gene Knockout:
-
Confirm the genotype of putative mutants by PCR using primers that anneal outside the flanking regions used for homologous recombination. The PCR product from the mutant will be a different size than that from the wild-type.
-
Further confirmation can be obtained by Southern blot analysis of genomic DNA digested with appropriate restriction enzymes and probed with a fragment of the target gene.
Recombinant Protein Expression and In Vitro Enzymatic Assay
This protocol is based on the characterization of PrlA.
a. Cloning and Expression:
-
Amplify the target gene (e.g., prlA) from N. spiralis genomic DNA.
-
Clone the gene into a suitable E. coli expression vector (e.g., pET vector) that allows for the production of a tagged protein (e.g., His-tag) for purification.
-
Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed E. coli to mid-log phase and induce protein expression with IPTG.
b. Protein Purification:
-
Harvest the cells by centrifugation and lyse them by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the tagged protein from the soluble fraction of the lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Assess the purity of the protein by SDS-PAGE.
c. In Vitro Enzymatic Assay:
-
Set up the enzymatic reaction in a suitable buffer containing the purified enzyme, the predicted substrate (e.g., sedoheptulose 7-phosphate for PrlA), and any necessary cofactors.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by heat inactivation or addition of an organic solvent).
-
Analyze the reaction mixture for the presence of the expected product. For PrlA, this was done by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) of the derivatized product.[1]
Heterologous Expression of the Biosynthetic Gene Cluster
This is an alternative strategy for validating the function of the entire gene cluster or sub-clusters.
a. Cloning the BGC:
-
Construct a cosmid or fosmid library of N. spiralis genomic DNA.
-
Screen the library using probes designed from known genes within the cluster (e.g., prlA).
-
Identify and sequence overlapping cosmids/fosmids to obtain the full BGC.
-
Alternatively, use Transformation-Associated Recombination (TAR) in yeast to directly clone the large BGC.
b. Transfer to a Heterologous Host:
-
Subclone the entire BGC into a suitable integrative vector (e.g., pSET152-based vectors) or a shuttle vector.
-
Introduce the construct into a genetically tractable and well-characterized actinomycete host, such as Streptomyces coelicolor or Streptomyces albus. This is typically done via intergeneric conjugation from E. coli.
c. Analysis of Metabolite Production:
-
Cultivate the heterologous host strain under various fermentation conditions.
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of pyralomicins or related novel compounds. Compare the metabolite profile to that of the wild-type N. spiralis and the untransformed heterologous host.
This guide provides a framework for understanding and undertaking the functional validation of genes within the pyralomicin biosynthetic cluster. By combining direct experimental evidence with comparative data from related pathways, researchers can systematically elucidate the roles of each gene, paving the way for the rational design and biosynthesis of novel antibiotic compounds.
References
Comparative transcriptomics of Nonomuraea spiralis under pyralomicin-producing vs non-producing conditions.
An in-depth analysis of the genetic framework governing pyralomicin production in Nonomuraea spiralis offers a blueprint for understanding its transcriptional regulation. While direct comparative transcriptomic data between pyralomicin-producing and non-producing states of Nonomuraea spiralis is not publicly available, a comprehensive examination of the identified pyralomicin biosynthetic gene cluster allows for a detailed predictive comparison. This guide outlines the expected transcriptomic differences and provides the necessary experimental framework for their validation.
Comparative Transcriptomics: Expected Gene Expression Changes
The production of pyralomicin is orchestrated by a specific biosynthetic gene cluster. In a comparative transcriptomic analysis, the most significant upregulation of gene expression under pyralomicin-producing conditions is expected within this cluster.
The pyralomicin biosynthetic gene cluster in Nonomuraea spiralis IMC A-0156 spans approximately 41 kb and contains 27 Open Reading Frames (ORFs). These genes encode the enzymatic machinery required for the synthesis of the antibiotic, including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and various tailoring enzymes.[1][2][3] A targeted disruption of the prlH gene, which encodes an N-glycosyltransferase, has been shown to eliminate pyralomicin production, confirming the essential role of this gene cluster.[1][2]
Below is a summary of key genes within the cluster and their predicted functions, which are anticipated to be significantly upregulated during pyralomicin biosynthesis.
| Gene/ORF | Predicted Function | Expected Expression Change (Producing vs. Non-producing) |
| Core Synthesis | ||
| prl cluster | Non-Ribosomal Peptide Synthetases (NRPS) | Significantly Upregulated |
| prl cluster | Polyketide Synthases (PKS) | Significantly Upregulated |
| Tailoring Enzymes | ||
| prlH | N-glycosyltransferase (transfers glucose or cyclitol to the aglycone) | Significantly Upregulated |
| prlA | Sugar phosphate (B84403) cyclase (involved in C7-cyclitol moiety formation) | Significantly Upregulated |
| Multiple ORFs | Halogenases (four putative enzymes identified) | Significantly Upregulated |
| ORF | O-methyltransferase | Significantly Upregulated |
| Other Functions | ||
| ORFs | Regulatory Proteins | Upregulated |
| ORFs | Transport Proteins | Upregulated |
Proposed Experimental Protocols
To validate the predicted transcriptomic changes, the following experimental workflow based on RNA sequencing (RNA-Seq) is proposed.
Culture Conditions
-
Pyralomicin-Producing Condition: Nonomuraea spiralis would be cultured in a production medium known to induce pyralomicin biosynthesis. Cultures should be grown to the optimal production phase, typically determined by time-course analysis of pyralomicin yield via HPLC-MS.
-
Non-Producing Condition: A non-producing state can be achieved in two ways for robust comparison:
-
Mutant Strain: Culturing a knockout mutant, such as a prlH deletion strain, under the same conditions as the wild-type. This ensures that the genetic background is nearly identical, with the primary difference being the inability to produce pyralomicin.
-
Repressive Media: Culturing the wild-type strain in a medium that does not support pyralomicin production.
-
RNA Extraction and Library Preparation
-
Total RNA would be extracted from bacterial pellets using a standard method such as TRIzol reagent followed by a column-based purification to ensure high purity.
-
Ribosomal RNA (rRNA) must be depleted to enrich for messenger RNA (mRNA).
-
The rRNA-depleted RNA would then be used to construct sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
Sequencing and Bioinformatic Analysis
-
Sequencing would be performed on an Illumina platform (e.g., NovaSeq) to generate a sufficient number of paired-end reads for deep transcriptome coverage.
-
Data Analysis Pipeline:
-
Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.
-
Read Mapping: High-quality reads would be mapped to the Nonomuraea spiralis reference genome.
-
Differential Gene Expression Analysis: Gene expression levels would be quantified, and differentially expressed genes (DEGs) between the producing and non-producing conditions would be identified using software such as DESeq2 or edgeR.
-
Functional Annotation and Enrichment: DEGs would be functionally annotated, and pathway enrichment analysis (e.g., KEGG, GO) would be performed to identify biological processes that are significantly affected.
-
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the pyralomicin biosynthetic pathway and the proposed experimental workflow.
Caption: Predicted biosynthetic pathway of pyralomicin in Nonomuraea spiralis.
Caption: Proposed experimental workflow for comparative transcriptomics.
References
Benchmarking Pyralomicin 2b: A Comparative Analysis Against Clinically Relevant Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of Pyralomicin 2b against two widely used clinical antibiotics, Vancomycin (B549263) and Linezolid (B1675486). The objective is to furnish researchers and drug development professionals with a comprehensive analysis supported by available data to inform future research and development directions.
Executive Summary
This compound is a member of the pyralomicin class of antibiotics, which are produced by the actinomycete Nonomuraea spiralis. While the unique benzopyranopyrrole core structure of pyralomicins has garnered scientific interest, publicly available data on the specific antimicrobial potency of this compound remains scarce. This guide synthesizes the available information on the pyralomicin class and provides a direct comparative framework using established clinically significant antibiotics. The antibacterial activity of pyralomicins is influenced by their specific chemical structure, including the number and position of chlorine atoms and the nature of the glycone moiety.[1] This guide highlights the critical need for further research to determine the specific activity of this compound and its potential as a therapeutic agent.
Data Presentation: Comparative Minimum Inhibitory Concentration (MIC)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Vancomycin and Linezolid against key Gram-positive pathogens. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2] Due to the lack of specific published data for this compound, its corresponding fields are marked as "Data Not Available."
Table 1: Comparative MIC (µg/mL) Against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| This compound | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2.0[3][4][5][6] | 0.5 - 2.0[3][4][5][6] |
| Linezolid | 1.0 - 4.0[7][8][9] | 1.0 - 4.0[7][8][9][10] |
Table 2: Comparative MIC (µg/mL) Against Enterococcus faecalis
| Antibiotic | Vancomycin-Susceptible E. faecalis (VSE) | Vancomycin-Resistant E. faecalis (VRE) |
| This compound | Data Not Available | Data Not Available |
| Vancomycin | 1.0 - 4.0[2][11] | ≥32[2][11][12] |
| Linezolid | 1.0 - 4.0[13][14][15][16] | 1.0 - 4.0[13][14][15][16] |
Table 3: Comparative MIC (µg/mL) Against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible S. pneumoniae (PSSP) | Penicillin-Resistant S. pneumoniae (PRSP) |
| This compound | Data Not Available | Data Not Available |
| Vancomycin | ≤0.5[17][18][19][20] | ≤1.0[17][18][19][20] |
| Linezolid | 0.25 - 2.0[10][21][22][23][24] | 0.25 - 2.0[10][21][22][23][24] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of a new antibiotic. The following is a detailed methodology for a standard broth microdilution MIC test, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[25][26][27][28][29][30][31]
Broth Microdilution MIC Test Protocol
-
Preparation of Materials:
-
Antibiotic Stock Solution: Prepare a stock solution of the antibiotic at a high concentration in a suitable solvent.
-
Bacterial Inoculum: Culture the bacterial strain to be tested on an appropriate agar (B569324) medium overnight. Prepare a bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, use CAMHB supplemented with lysed horse blood.
-
96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
-
-
Assay Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate using the appropriate broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only broth (no bacteria or antibiotic).
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air. For CO₂-requiring organisms, incubate in a 5% CO₂ atmosphere.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.
-
Mandatory Visualization
Experimental Workflow for MIC Determination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ability of Linezolid to Combat Staphylococcus aureus and Pseudomonas aeruginosa Isolated from Polymicrobial Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linezolid Therapy of Staphylococcus aureus Experimental Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emergence of Linezolid-Resistant Mutants in a Susceptible-Cell Population of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. droracle.ai [droracle.ai]
- 15. Linezolid Resistance in Enterococcus faecalis Associated With Urinary Tract Infections of Patients in a Tertiary Hospitals in China: Resistance Mechanisms, Virulence, and Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene Dosage and Linezolid Resistance in Enterococcus faecium and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of vancomycin minimum inhibitory concentration for ceftazidime resistant Streptococcus pneumoniae in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vancomycin Resistance Streptococcus pneumoniae, a Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Pneumococcal Infections (Streptococcus pneumoniae) Medication: Antibiotics, Vaccines [emedicine.medscape.com]
- 21. researchgate.net [researchgate.net]
- 22. Bacteriostatic or bactericidal effect of linezolid against multiresistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 25. journals.asm.org [journals.asm.org]
- 26. EUCAST: MIC Determination [eucast.org]
- 27. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 29. MIC EUCAST [mic.eucast.org]
- 30. EUCAST: Guidance Documents [eucast.org]
- 31. EUCAST: EUCAST - Home [eucast.org]
Safety Operating Guide
Navigating the Safe Disposal of Pyralomicin 2b: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Pyralomicin 2b are paramount for ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing from established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The selection of PPE should be based on the concentration and quantity of the substance being handled.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of properly after. |
| Skin Protection | Laboratory coat, long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory | Use in a well-ventilated area. A dust respirator may be necessary if generating dust. | Reduces the risk of inhalation.[1] |
In the event of a spill, immediately clear the area of all personnel and move upwind.[1] Control personal contact with the substance using the prescribed PPE and prevent the spillage from entering drains, sewers, or water courses.[1] For minor spills, clean up immediately using dry procedures to avoid generating dust.[1] For major spills, alert the appropriate emergency services.
Experimental Protocols: Waste Disposal Procedure
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling. As no specific safety data sheet (SDS) for this compound is publicly available, these guidelines are based on general best practices for handling similar chemical compounds in a laboratory setting.
Step 1: Waste Segregation
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, and empty vials. These should be collected in a designated, leak-proof container lined with a biohazard bag if the research involves biological agents.[2]
-
Liquid Waste: Includes solutions containing this compound. This waste must be collected in a separate, clearly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.
Step 2: Container Selection and Management
-
Choose Compatible Containers: Waste must be stored in containers made of a material compatible with this compound and any solvents used.[1] For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is appropriate.[1] Liquid waste should be stored in a tightly sealed, compatible container.[1]
-
Secondary Containment: It is highly recommended to use secondary containment to prevent the spread of material in case of a leak.
Step 3: Labeling
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with their contents and approximate concentrations.[1] The label should include the chemical name, "this compound," and any other components of the waste mixture.
-
Date of Accumulation: The date when the waste is first added to the container should be clearly marked.[1]
Step 4: Storage and Disposal
-
Temporary Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and approved waste disposal plant.[3][4][5] Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor to arrange for pickup and disposal.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the key decision-making and operational steps involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) before handling or disposing of any chemical. If an SDS for this compound becomes available, its specific recommendations should be followed.
References
Essential Safety and Logistical Information for Handling Pyralomicin 2b
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Pyralomicin 2b in a laboratory setting. As a novel antibiotic with a pyrimidine-containing structure, stringent adherence to safety protocols is crucial to ensure personnel safety and prevent environmental contamination.
Hazard Identification and General Precautions
While a specific Safety Data Sheet (SDS) for this compound is not currently available, the following precautions are derived from data on structurally similar pyrimidine-based compounds and general best practices for handling novel antibiotic agents. This compound should be treated as a potentially hazardous substance.
Potential Hazards:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation if inhaled.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Immediately change any contaminated clothing.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of as contaminated waste after. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if generating dust or aerosols. | Reduces the risk of inhalation. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Don the appropriate PPE as outlined above.
-
Contain: For solid spills, carefully sweep or vacuum the material into a suitable, closed container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.
| Waste Type | Disposal Protocol |
| Solid Waste | (e.g., contaminated gloves, pipette tips, weighing paper) Collect in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused stock solutions, contaminated media) Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Sharps | (e.g., needles, syringes) Dispose of in a designated sharps container. |
General Disposal Guidelines:
-
All waste contaminated with this compound should be treated as hazardous chemical waste.[1]
-
Segregate antibiotic waste from other laboratory waste streams.[2]
-
Ensure all waste containers are properly labeled with "Hazardous Waste," the full chemical name, and any known hazard symbols.[3]
-
Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[4]
-
Arrange for pickup and disposal by a certified hazardous waste management company in accordance with your institution's Environmental Health and Safety (EHS) guidelines.[2]
Logical Flow for Waste Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
